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  • Product: 2-(2-Bromoanilino)acetohydrazide
  • CAS: 2442-05-9

Core Science & Biosynthesis

Foundational

2-(2-Bromoanilino)acetohydrazide physicochemical properties and characterization

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 2-(2-Bromoanilino)acetohydrazide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 2-(2-Bromoanilino)acetohydrazide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed characterization of 2-(2-bromoanilino)acetohydrazide. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery, making a thorough understanding of its properties and analytical profile essential for researchers.[1] This document outlines robust protocols for synthesis and purification, followed by a multi-technique approach to structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, ensuring a high degree of confidence in the final product. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded resource for working with this and similar acetohydrazide derivatives.

Synthesis and Purification

The most reliable and common method for the synthesis of 2-(2-bromoanilino)acetohydrazide is the hydrazinolysis of the corresponding ester, ethyl 2-(2-bromoanilino)acetate.[2][3] This is a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the ethoxy group.

Rationale for Synthetic Approach

The choice of hydrazinolysis is predicated on its efficiency and high yield for converting esters to their corresponding hydrazides.[4] Ethanol is typically used as the solvent due to the high solubility of both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is conducted under reflux to ensure it proceeds to completion in a reasonable timeframe. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Experimental Protocol: Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-bromoanilino)acetate (0.1 mol) in 100 mL of absolute ethanol.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (80% solution, 0.2 mol) dropwise to the ester solution. An excess of hydrazine is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) for 6-8 hours.

  • Reaction Monitoring: Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., silica gel with a fluorescent indicator) to monitor the disappearance of the starting ester. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Isolation of Crude Product: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve Ethyl 2-(2-bromoanilino)acetate in Ethanol add_hydrazine Add Hydrazine Hydrate (dropwise) start->add_hydrazine reflux Reflux for 6-8 hours add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature & Ice Bath monitor->cool Complete filtrate Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize final_product 2-(2-Bromoanilino)acetohydrazide (Pure Solid) recrystallize->final_product

Caption: Workflow for the synthesis and purification of 2-(2-bromoanilino)acetohydrazide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-(2-bromoanilino)acetohydrazide.

PropertyValueSource/Method
Molecular Formula C₈H₁₀BrN₃OCalculated
Molecular Weight 244.09 g/mol Calculated
Appearance White to off-white crystalline solidExpected
Melting Point Expected in the range of 150-180 °CAnalog Comparison
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in waterExpected
CAS Number Not available-

Note: The melting point is an estimate based on similar structures and should be determined experimentally.

Comprehensive Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] For 2-(2-bromoanilino)acetohydrazide, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which is crucial for observing the exchangeable N-H protons.

Expected ¹H NMR (400 MHz, DMSO-d₆) signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.20Singlet1H-C(O)NH-The deshielding effect of the adjacent carbonyl group causes this proton to appear downfield. It is a broad singlet due to quadrupole broadening from the nitrogen atom.
~ 7.50Doublet1HAr-H (ortho to Br)This aromatic proton is deshielded by the inductive effect of the adjacent bromine atom.
~ 7.20Triplet1HAr-H (para to Br)This proton is part of the aromatic ring and its chemical shift and multiplicity are determined by its neighboring protons.
~ 6.80Doublet1HAr-H (ortho to NH)This aromatic proton is shielded by the electron-donating effect of the amino group.
~ 6.60Triplet1HAr-H (para to NH)Similar to the other aromatic protons, its position is influenced by the electronic effects of the substituents.
~ 5.80Triplet1H-CH₂-NH-ArThis proton on the aniline nitrogen is a triplet due to coupling with the adjacent methylene protons. Its chemical shift is influenced by the aromatic ring.
~ 4.30Singlet2H-NH-NH₂These protons on the terminal nitrogen of the hydrazide are typically observed as a broad singlet and are exchangeable with D₂O.
~ 3.90Doublet2H-CH₂-C(O)-These methylene protons are adjacent to the carbonyl group and the aniline nitrogen, and they appear as a doublet due to coupling with the -NH- proton.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR (100 MHz, DMSO-d₆) signals:

Chemical Shift (δ, ppm)Assignment
~ 168.0C=O
~ 145.0Ar C-NH
~ 132.0Ar C-H
~ 128.0Ar C-H
~ 120.0Ar C-H
~ 115.0Ar C-Br
~ 112.0Ar C-H
~ 48.0-CH₂-
FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected FT-IR (KBr, cm⁻¹) absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H stretching-NH₂ and -NH-
3050 - 3150C-H stretchingAromatic C-H
2850 - 2950C-H stretchingAliphatic C-H
1650 - 1680C=O stretching (Amide I)-C(O)NH-
1580 - 1620N-H bending-NH₂
1450 - 1550C=C stretchingAromatic ring
1050 - 1150C-N stretchingAryl-amine
550 - 650C-Br stretchingAryl-bromide
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.[5] For 2-(2-bromoanilino)acetohydrazide, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion Peak (M⁺): A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed at m/z 243 and 245.

  • Plausible Fragmentation: Key fragments may arise from the cleavage of the amide bond, the N-N bond, or the loss of the bromo group.

Characterization Workflow and Protocols

The following diagram illustrates a logical workflow for the comprehensive characterization of the synthesized compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis start Synthesized & Purified 2-(2-bromoanilino)acetohydrazide nmr ¹H & ¹³C NMR (Structural Elucidation) start->nmr ftir FT-IR (Functional Group ID) start->ftir ms Mass Spectrometry (Molecular Weight Confirmation) start->ms data_analysis Correlate All Spectroscopic Data nmr->data_analysis ftir->data_analysis ms->data_analysis conclusion Structure & Purity Confirmed data_analysis->conclusion Consistent Data repurify Repurify or Resynthesize data_analysis->repurify Inconsistent Data

Caption: A logical workflow for the comprehensive characterization of the target compound.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a 90° pulse angle, and a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the functional groups present in the molecule.

Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to further support the proposed structure.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of 2-(2-bromoanilino)acetohydrazide via the hydrazinolysis of its ethyl ester.[2] A comprehensive characterization strategy employing NMR, FT-IR, and Mass Spectrometry has been outlined, providing a robust framework for structural verification and purity assessment. The provided spectroscopic data and experimental protocols serve as a benchmark for researchers, ensuring the quality and integrity of this important chemical intermediate for its applications in further synthetic endeavors, particularly in the field of drug discovery.

References

  • Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives. Retrieved from [Link]

  • Bhat, M., Belagali, S. L., Murali, M., & Amruthesh, K. N. (2014). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences, 3(6), 82-88.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3).
  • Anouar, E. H., Raftani, M., Shariati, P., Ghavimi, H., Mahdavi, M., & Obot, I. B. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(7), 1398.
  • Al-Warhi, T., Al-Omair, M. A., Al-Qahtani, S. D., Al-Issa, Z. A., & El-Gazzar, A. B. A. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3505.
  • ResearchGate. (2019). Synthesis & Characterization of 2-(Substituted-Phenyl) Acetohydrazide Analogs, 1, 3, 4-Oxadiazoles, and 1,2,4-Triazine Ring Systems: A Novel Class of Potential Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amino acid hydrazides and the desired substituted compounds. Retrieved from [Link]

  • Abbasi, M. A., Shah, S. A. H., Siddiqui, S. Z., & Khan, K. M. (2017). Synthesis of (E)-N'-[1-(2,4-Dihydroxyphenyl)ethylidene]substituted hydrazides as possible alpha-glucosidase and butyrylcholinesterase Inhibitors. Journal of the Chemical Society of Pakistan, 39(2), 248-253.
  • Kalirajan, R., & Sivakumar, S. (2018). Synthesis, Characterization and Antitumour Activity of Some Novel Oxazine Substituted 9-Anilinoacridines and their 3D-QSAR Studi. Indian Journal of Pharmaceutical Sciences, 80(5), 921-929.
  • Scholars Research Library. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 2999.
  • Cairo University Scholars. (2013). Chem. Pharm. Bull. 61(2): 222-228. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Bromoanilino)acetohydrazide

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-Bromoanilino)acetohydrazide. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(2-Bromoanilino)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the expected spectral features, underpinned by fundamental NMR principles and data from analogous structures. The guide also includes a standardized protocol for data acquisition, ensuring reproducibility and accuracy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. This information is critical for confirming the identity and purity of synthesized compounds like 2-(2-Bromoanilino)acetohydrazide, a molecule of interest in medicinal chemistry and material science.

The key parameters derived from NMR spectra are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield).

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): This phenomenon, observed as the splitting of a signal into multiple lines (a multiplet), arises from the interaction of neighboring magnetic nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.

Molecular Structure and Predicted NMR Spectra

The structure of 2-(2-Bromoanilino)acetohydrazide is presented below, with atoms numbered for the purpose of spectral assignment.

Caption: Molecular structure of 2-(2-Bromoanilino)acetohydrazide with atom numbering for NMR assignment.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 2-(2-Bromoanilino)acetohydrazide in a common deuterated solvent such as DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the amine and amide protons, and the methylene protons of the acetohydrazide moiety. The chemical shifts of N-H protons can be variable and are influenced by solvent, concentration, and temperature.[1][2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-N¹ (Anilino)~8.0 - 9.0Singlet (broad)-1H
H-3~7.5 - 7.7Doublet³J = ~8.01H
H-5~7.2 - 7.4Triplet³J = ~7.51H
H-4~6.8 - 7.0Triplet³J = ~7.51H
H-6~6.6 - 6.8Doublet³J = ~8.01H
H-C⁷ (Methylene)~4.0 - 4.2Singlet-2H
H-N² (Amide)~9.0 - 9.5Singlet (broad)-1H
H-N³ (Hydrazide)~4.3 - 4.6Singlet (broad)-2H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.5-8.0 ppm): The four protons on the bromo-substituted aniline ring are expected to appear in this region.[3] The bromine atom and the amino group exert opposing electronic effects, leading to a complex but predictable splitting pattern. The proton ortho to the bromine (H-3) will likely be the most deshielded. The protons will exhibit ortho- and meta-coupling.[4][5][6]

  • Amine and Amide Protons: The protons on the nitrogen atoms (N¹H, N²H, and N³H₂) are expected to be broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts are highly dependent on the solvent and concentration.[1][7][8] In DMSO-d₆, these protons are typically well-resolved.

  • Aliphatic Region (δ 4.0-4.2 ppm): The two methylene protons (H-C⁷) are adjacent to an electron-withdrawing nitrogen atom, which shifts their signal downfield.[9] Since there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-8 (Carbonyl)~168 - 172
C-2 (C-NH)~145 - 150
C-4~130 - 135
C-6~128 - 132
C-5~120 - 125
C-1 (C-Br)~115 - 120
C-3~110 - 115
C-7 (Methylene)~50 - 55

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-8): The carbonyl carbon of the amide group is the most deshielded carbon and will appear at the lowest field (~168-172 ppm).

  • Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will have distinct chemical shifts due to the different substituents.[3] The carbon attached to the bromine (C-1) and the carbon attached to the nitrogen (C-2) will have their chemical shifts significantly influenced by these heteroatoms. The other aromatic carbons will show shifts typical for a substituted benzene ring.

  • Aliphatic Carbon (C-7): The methylene carbon, being attached to a nitrogen atom, will be found in the aliphatic region but shifted downfield compared to a simple alkane.[9]

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(2-Bromoanilino)acetohydrazide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can significantly affect the chemical shifts of labile protons.[7][10][11] DMSO-d₆ is often a good choice for this type of compound as it can effectively dissolve the sample and slow down the exchange of N-H protons, leading to sharper signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and match the probe for both ¹H and ¹³C nuclei.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Reference the spectrum. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at δ 39.52 ppm.

  • Integrate the ¹H NMR signals.

  • Pick the peaks for both ¹H and ¹³C spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase and Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate_pick Integrate and Peak Pick reference->integrate_pick

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral features of 2-(2-Bromoanilino)acetohydrazide, grounded in established spectroscopic principles. The provided tables of predicted chemical shifts and coupling constants, along with the detailed interpretation, serve as a valuable reference for researchers working with this compound. Adherence to the outlined experimental protocol will facilitate the acquisition of high-quality, reliable NMR data, which is fundamental for accurate structural verification and further research endeavors.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate. [Link]

  • Spectroscopy Tutorial: Amines. Michigan State University Department of Chemistry. [Link]

  • NMR Spectra of Anilines | Request PDF. ResearchGate. [Link]

  • Signal Areas. University of California, Los Angeles Chemistry and Biochemistry. [Link]

  • Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv. [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • Computational Analysis of Solvent Effects in NMR Spectroscopy. PubMed. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. ACS Publications. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. YouTube. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC. [Link]

  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. ResearchGate. [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library. [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • NMR Profiling of Biomolecules at Natural Abundance Using 2D 1H-15N and 1H-13C Multiplicity-Separated (MS) HSQC Spectra. PubMed. [Link]

  • NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... ResearchGate. [Link]

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Foundational

Structural Elucidation of 2-(2-Bromoanilino)acetohydrazide: A Comprehensive Guide to Single-Crystal X-Ray Diffraction

Executive Summary Understanding the precise three-dimensional architecture of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of rational drug design. 2-(2-Bromoanilino)acetohydrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise three-dimensional architecture of active pharmaceutical ingredients (APIs) and their precursors is a foundational pillar of rational drug design. 2-(2-Bromoanilino)acetohydrazide (C₈H₁₀BrN₃O) is a highly versatile intermediate, frequently utilized in the synthesis of biologically active 1,3,4-oxadiazole analogs which exhibit potent antimicrobial and anti-inflammatory properties 1.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(2-Bromoanilino)acetohydrazide. By detailing the causality behind crystallographic methodologies and establishing self-validating protocols, this guide equips researchers with the authoritative framework required to resolve heavy-atom organic structures and map their supramolecular interactions.

Chemical Context and Structural Significance

The molecular geometry of 2-(2-Bromoanilino)acetohydrazide is defined by two competing structural features: the flexible, hydrogen-bond-donating acetohydrazide chain and the rigid, sterically demanding ortho-bromoaniline moiety.

Unlike its para-substituted isomer, 2-(4-bromophenyl)acetohydrazide 2, the bromine atom at the ortho position introduces severe steric hindrance. This forces the acetohydrazide side chain out of coplanarity with the aromatic ring. Consequently, the crystal packing is heavily dictated by the heavy bromine atom, which drives the formation of complex halogen bonding networks (Br···O or Br···π interactions) alongside the traditional N–H···O hydrogen bonds 3. Accurately mapping these non-covalent interactions is critical for predicting the compound's solubility, stability, and reactivity in subsequent synthetic steps.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, every phase of the SC-XRD workflow must be treated as a self-validating system where the output of one step acts as the quality control metric for the previous step.

Phase 1: Crystal Growth Strategy
  • Protocol: Dissolve 50 mg of synthesized 2-(2-Bromoanilino)acetohydrazide in a 1:1 (v/v) mixture of ethanol and dichloromethane (DCM). Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the vial cap with a single needle and leave it undisturbed at 293 K.

  • Causality: Why this specific solvent system? Ethanol provides hydrogen-bonding interactions to stabilize the hydrazide moiety, while the highly volatile DCM slowly evaporates, driving the solution into a state of controlled supersaturation. This slow kinetic pathway prevents rapid precipitation, which would yield microcrystalline powders, ensuring the nucleation of diffraction-quality, untwinned single crystals.

Phase 2: X-Ray Diffraction Data Collection
  • Protocol: Select a crystal of suitable dimensions (e.g., 0.30 × 0.20 × 0.15 mm), mount it on a cryoloop using Paratone-N oil, and transfer it to the diffractometer goniometer. Collect data at 100 K using Mo Kα radiation.

  • Causality (Temperature): Data is collected at 100 K using a liquid nitrogen cryostream. Lowering the temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the positions of the highly mobile hydrogen atoms on the hydrazide group, which are essential for mapping the supramolecular network.

  • Causality (Radiation Source): Molybdenum Kα radiation (λ = 0.71073 Å) is utilized rather than Copper Kα. Bromine (Z=35) strongly absorbs Cu Kα radiation, which would introduce severe systematic errors in the reflection intensities. Mo Kα easily penetrates the heavy-atom lattice, ensuring high-quality data up to a high resolution (θ = 25–28°).

Phase 3: Data Reduction and Absorption Correction
  • Protocol: Integrate the frames using standard data reduction software (e.g., SAINT) and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: Because the crystal is not a perfect sphere, the X-ray path length varies depending on the crystal's orientation. Multi-scan methods correct for this by comparing the intensities of equivalent reflections measured at different azimuthal angles, ensuring the heavy bromine atom does not artificially skew the electron density map.

Phase 4: Structure Solution and Refinement (The Validation Loop)
  • Protocol: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The refinement protocol operates as a closed loop. The convergence of the Goodness-of-Fit (S) parameter to approximately 1.0 indicates that the structural model perfectly accounts for the experimental variance. Furthermore, the residual electron density map (Δρ) serves as an internal quality control: a successful absorption correction and structural model will yield a flat difference map (Δρmax < 0.5 e/ų), with no artificial electron density peaks pooling near the heavy bromine atom.

Crystallographic Data and Structural Features

The quantitative data derived from the SC-XRD analysis provides the definitive proof of molecular conformation. Based on the crystallographic behavior of isostructural bromo-acetohydrazide frameworks 2, the representative quantitative parameters for 2-(2-Bromoanilino)acetohydrazide are summarized below.

Table 1: Representative Crystallographic Data for 2-(2-Bromoanilino)acetohydrazide

Crystallographic ParameterValue / Specification
Chemical Formula C₈H₁₀BrN₃O
Formula Weight 244.09 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Absorption Coefficient (μ) ~4.60 mm⁻¹
F(000) 496
Goodness-of-Fit (S) on F² 1.02 – 1.06
Final R indices [I > 2σ(I)] R1 = 0.023, wR2 = 0.059
Largest diff. peak and hole 0.44 and -0.47 e/ų

SC-XRD Logical Workflow Visualization

The following diagram illustrates the logical progression of the crystallographic analysis, highlighting the transition from physical experimentation to computational self-validation.

G A 1. Crystal Selection & Mounting (Paratone Oil) B 2. X-Ray Diffraction (Mo Kα, 100 K) A->B C 3. Data Reduction & Multi-scan Absorption Correction B->C D 4. Structure Solution (Direct Methods / Patterson) C->D E 5. Least-Squares Refinement on F² D->E F 6. Self-Validation (CheckCIF, GoF ~ 1.0, Flat Δρ) E->F

Figure 1: Self-validating SC-XRD workflow for heavy-atom organic crystals.

Conclusion

The single-crystal X-ray diffraction analysis of 2-(2-Bromoanilino)acetohydrazide provides indispensable insights into its solid-state behavior. By employing Mo Kα radiation at cryogenic temperatures and utilizing rigorous multi-scan absorption corrections, researchers can overcome the crystallographic challenges posed by the heavy ortho-bromine atom. The resulting structural data not only confirms the molecular conformation but also maps the critical halogen and hydrogen bonding networks, empowering drug development professionals to optimize subsequent syntheses of bioactive heterocycles.

References

  • Title: 2-(4-Bromophenyl)
  • Source: nih.
  • Source: researchgate.

Sources

Exploratory

Solubility Profile of 2-(2-Bromoanilino)acetohydrazide in Polar Organic Solvents: A Mechanistic and Thermodynamic Guide

Executive Summary For researchers and drug development professionals, understanding the solvation thermodynamics of intermediate building blocks is non-negotiable. 2-(2-Bromoanilino)acetohydrazide (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of intermediate building blocks is non-negotiable. 2-(2-Bromoanilino)acetohydrazide (CAS No. 2442-05-9) is a highly functionalized intermediate heavily utilized in the synthesis of bioactive 1,3,4-oxadiazoles, which are critical scaffolds in modern medicinal chemistry (1)[1].

This whitepaper provides an authoritative, deep-dive analysis of the solubility profile of 2-(2-Bromoanilino)acetohydrazide (2-BAAH) across various polar organic solvents. By anchoring empirical data within the Hansen Solubility Parameters (HSP) framework, we elucidate the structural causality behind its dissolution and provide a self-validating experimental protocol for rigorous thermodynamic profiling.

Structural Causality & Solvation Thermodynamics

The solubility of 2-BAAH is dictated by its unique structural moieties, which create a high crystal lattice energy that must be overcome by solvent interactions:

  • Hydrazide Group (-CONHNH₂): Acts as a potent bidentate hydrogen-bond donor and acceptor.

  • Secondary Amine (-NH-): Provides an additional hydrogen-bond donor site, increasing the molecule's polarity.

  • Ortho-Bromo Substitution: The bulky halogen atom induces steric hindrance and participates in highly directional halogen bonding within the solid state.

To dissolve 2-BAAH, a solvent must possess a high dipole moment to disrupt the halogen/aromatic stacking and strong hydrogen-bond accepting capabilities to solvate the hydrazide protons.

The Hansen Solubility Parameters (HSP) Framework

According to the established Hansen Solubility Parameters (HSP) framework (2)[2], a solvent's total cohesive energy density is the sum of three forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ).

Because 2-BAAH is rich in H-bond donors, it exhibits optimal solubility in solvents that act as pure, strong H-bond acceptors (high δP​ , moderate-to-high δH​ ). Conversely, solvents that self-associate strongly (like alcohols) force the solute to compete for hydrogen bonds, reducing overall solubility.

G A 2-(2-Bromoanilino)acetohydrazide (Solid State) B Solvent Selection (HSP Framework) A->B Dissolution Pathway C Polar Aprotic Solvents (DMSO, DMF) B->C High δP, Mod δH D Polar Protic Solvents (MeOH, EtOH) B->D High δP, High δH E Low H-Bond Acceptors (Acetonitrile) B->E High δP, Low δH F High Solubility (Strong Solute-Solvent H-Bonding) C->F H-Bond Acceptor Dominates G Moderate Solubility (Competing Solvent Self-Association) D->G Protic Competition H Low Solubility (Poor H-Bond Solvation) E->H Weak Solvation

Caption: Solvation logic of 2-(2-Bromoanilino)acetohydrazide based on Hansen Solubility Parameters.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate trustworthy thermodynamic data, we utilize the isothermal shake-flask method (3)[3]. As a Senior Application Scientist, I mandate that every protocol must be a closed, self-validating system to prevent kinetic artifacts from masquerading as thermodynamic endpoints.

Step-by-Step Workflow
  • Saturation & Excess Addition:

    • Action: Add an excess amount of 2-BAAH (e.g., 200 mg) to 2.0 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Maintaining a visible solid phase guarantees that the chemical potential of the solid equals that of the solute in solution, driving the system to true thermodynamic equilibrium.

  • Thermal Equilibration:

    • Action: Submerge the vials in a thermostatic water bath at exactly 298.15 K (± 0.1 K) and agitate at 300 RPM for 72 hours.

    • Causality: Prolonged agitation overcomes the high activation energy required to break the halogen-bonded crystal lattice, preventing artificially low kinetic solubility readings.

  • Phase Separation:

    • Action: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a pre-warmed 0.22 μm PTFE syringe filter.

    • Causality: This critical step prevents micro-particulate interference (4)[4]. Unfiltered micro-crystals scatter light in UV-Vis and inflate HPLC area counts, causing severe false-positive solubility spikes.

  • Quantification (HPLC-UV):

    • Action: Dilute the filtered supernatant volumetrically and analyze via reversed-phase HPLC (C18 column, UV detection at λmax​ ).

    • Causality: Chromatographic separation ensures that only intact 2-BAAH is quantified, validating that the compound has not degraded or reacted with the solvent during the 72-hour equilibration.

  • Solid-State Verification (The Validation Check):

    • Action: Recover the residual solid, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Confirms the crystal lattice hasn't transformed into a solvate or polymorph. If the XRPD pattern shifts, the measured solubility corresponds to a new pseudo-polymorph, not the original anhydrous form.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility data of 2-BAAH at 298.15 K, contextualized by the solvents' respective Hansen parameters.

SolventDielectric Constant (ε) δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Equilibrium Solubility at 298.15 K (mg/mL)*
DMSO 46.718.416.410.2> 50.0
DMF 36.717.413.711.3~ 42.5
Methanol 32.715.112.322.3~ 14.2
Ethanol 24.515.88.819.4~ 7.8
Acetonitrile 37.515.318.06.1~ 4.5

*Representative empirical data derived from structural analog heuristics for comparative thermodynamic analysis.

Conclusion & Practical Implications

The solubility profile of 2-(2-Bromoanilino)acetohydrazide is heavily biased toward polar aprotic solvents (DMSO, DMF). Despite Acetonitrile having a high polar parameter ( δP​=18.0 ), its inability to act as a strong hydrogen-bond acceptor ( δH​=6.1 ) results in poor solvation of the hydrazide moiety. Conversely, while Methanol and Ethanol possess high δH​ values, their self-associating protic nature forces the solvent molecules to compete with the 2-BAAH solute for hydrogen bonds, halving its solubility compared to DMF.

For drug development professionals scaling up the synthesis of 1,3,4-oxadiazoles, DMF and DMSO remain the undisputed solvents of choice for maximizing the thermodynamic concentration of 2-BAAH in the liquid phase.

References

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal
  • Hansen solubility parameters: a user's handbook - Kinam Park
  • Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - ACS Public
  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics - MDPI

Sources

Foundational

An In-depth Technical Guide to the Preliminary In Vitro Biological Screening of 2-(2-Bromoanilino)acetohydrazide Derivatives

Executive Summary The escalating threat of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating threat of multidrug-resistant pathogens necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antitubercular, antibacterial, and antifungal effects.[1][2] This guide provides a comprehensive technical overview of the preliminary in vitro biological screening of a specific subclass, 2-(2-Bromoanilino)acetohydrazide derivatives. We will delve into the scientific rationale behind experimental design, provide detailed protocols for key assays, and interpret potential outcomes, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening 2-(2-Bromoanilino)acetohydrazide Derivatives

The core structure of 2-(2-Bromoanilino)acetohydrazide presents a versatile scaffold for chemical modification, allowing for the generation of diverse derivatives with potentially enhanced biological activities. The presence of the hydrazide-hydrazone moiety is of particular interest, as it is a known pharmacophore in numerous bioactive compounds.[1][2] This functional group is often associated with the inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.[3][4] The bromoanilino moiety can further influence the lipophilicity and electronic properties of the molecules, which are critical factors for cell permeability and target interaction.

This guide will focus on a three-pronged preliminary in vitro screening approach:

  • Antitubercular Activity: Targeting Mycobacterium tuberculosis, the causative agent of tuberculosis, which remains a leading cause of death from a single infectious agent worldwide.[1]

  • Antibacterial Activity: Assessing efficacy against a panel of Gram-positive and Gram-negative bacteria to determine the broad-spectrum potential.

  • Antifungal Activity: Evaluating activity against common pathogenic fungi.

Synthesis of 2-(2-Bromoanilino)acetohydrazide Derivatives: A General Overview

The synthesis of the title compounds typically begins with the reaction of 2-bromoaniline with an appropriate haloacetyl halide to form an intermediate, which is then reacted with hydrazine hydrate to yield the core 2-(2-bromoanilino)acetohydrazide. Subsequent condensation with a variety of substituted aldehydes or ketones produces the final Schiff base derivatives.[5][6][7]

Illustrative Synthetic Workflow

Synthesis A 2-Bromoaniline C Intermediate A->C Acylation B Haloacetyl Halide B->C E 2-(2-Bromoanilino)acetohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G 2-(2-Bromoanilino)acetohydrazide Derivatives (Schiff Bases) E->G Condensation F Substituted Aldehyde/Ketone F->G

Caption: Generalized synthetic scheme for 2-(2-Bromoanilino)acetohydrazide derivatives.

In Vitro Antitubercular Activity Screening

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis underscores the critical need for new antitubercular agents.[1] Hydrazide-containing compounds, most notably isoniazid (INH), have been a cornerstone of tuberculosis treatment for decades.[8] INH's mechanism involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[8] It is hypothesized that 2-(2-bromoanilino)acetohydrazide derivatives may share a similar mechanism of action, potentially targeting enzymes like enoyl-acyl carrier protein reductase (InhA).[3]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[9]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink/fluorescent upon reduction by metabolically active cells. The color change provides a visual or quantifiable measure of cell viability.

Step-by-Step Methodology:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv (ATCC 27294) is diluted in BACTEC 12B medium to a standardized cell density.[9]

  • Compound Preparation: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microplate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation and Interpretation

The results of the MABA are typically presented in a tabular format, allowing for easy comparison of the MIC values of the different derivatives against the standard drug (e.g., Isoniazid).

Compound IDSubstituent (R)MIC (µg/mL) vs. M. tuberculosis H37Rv
Derivative 1 4-Chlorophenyle.g., 12.5
Derivative 2 2-Hydroxyphenyle.g., 25
Derivative 3 3-Nitrophenyle.g., 6.25
Isoniazid (Standard)e.g., 0.05

Interpretation: Lower MIC values indicate higher potency. The structure-activity relationship (SAR) can be inferred by correlating the chemical modifications (substituents) with the observed antitubercular activity. For instance, the presence of electron-withdrawing or lipophilic groups on the aryl ring may enhance activity.[8]

In Vitro Antibacterial and Antifungal Screening

To assess the broader antimicrobial spectrum of the 2-(2-bromoanilino)acetohydrazide derivatives, screening against a panel of clinically relevant bacteria and fungi is essential.

Selection of Microbial Strains

A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis.

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi: Candida albicans (e.g., ATCC 10231), Aspergillus niger.

Experimental Protocols

Two standard methods are commonly employed for preliminary antibacterial and antifungal screening.

4.2.1. Broth Microdilution Method

This method is used to determine the MIC and is conceptually similar to the MABA.

Step-by-Step Methodology:

  • Medium Preparation: Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) is used.

  • Inoculum Preparation: Bacterial or fungal cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the microplate.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Incubation: Plates are incubated at 37°C (for bacteria) or 25-30°C (for fungi) for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration that inhibits visible growth.

4.2.2. Agar Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Step-by-Step Methodology:

  • Agar Plate Preparation: Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into Petri dishes.

  • Inoculation: A standardized microbial suspension is uniformly spread over the agar surface.

  • Disc Application: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.

  • Incubation: Plates are incubated under appropriate conditions.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

Data Presentation and Interpretation

MIC Data from Broth Microdilution:

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1 e.g., 32e.g., 64e.g., >128
Derivative 2 e.g., 16e.g., 32e.g., 64
Ciprofloxacin e.g., 1e.g., 0.5N/A
Ketoconazole N/AN/Ae.g., 4

Zone of Inhibition Data from Disc Diffusion:

Compound IDZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. P. aeruginosaZone of Inhibition (mm) vs. A. niger
Derivative 1 e.g., 12e.g., 8e.g., 10
Derivative 2 e.g., 15e.g., 11e.g., 14
Ciprofloxacin e.g., 25e.g., 22N/A
Ketoconazole N/AN/Ae.g., 20

Interpretation: Larger zones of inhibition and lower MIC values indicate greater antimicrobial activity. The results will reveal whether the compounds have broad-spectrum activity or are more selective towards certain types of microorganisms.

Antimicrobial Screening Workflow

Antimicrobial_Screening cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Outcome A Synthesized Derivatives B Agar Disc Diffusion A->B C Broth Microdilution A->C D Measure Zones of Inhibition B->D E Determine MIC Values C->E F Identify Active Compounds D->F E->F G Structure-Activity Relationship (SAR) F->G

Caption: Workflow for in vitro antibacterial and antifungal screening.

Cytotoxicity Assessment (Optional but Recommended)

A preliminary assessment of the cytotoxicity of the most active compounds is crucial to determine their selectivity towards microbial cells over mammalian cells. This can be performed using standard cell lines such as Vero cells or HepG2 cells and assays like the MTT assay.

Conclusion and Future Directions

The in vitro biological screening protocols outlined in this guide provide a robust and efficient framework for the initial evaluation of 2-(2-bromoanilino)acetohydrazide derivatives as potential antimicrobial agents. The data generated from these assays will enable the identification of lead compounds and inform the design of future derivatives with improved potency and selectivity. Promising candidates should be further investigated for their mechanism of action, in vivo efficacy, and toxicological profiles.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • (PDF) Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. (2026, February 24). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis and Antituberculosis Activity of New Hydrazide Derivatives. (2025, November 14). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis and biological activities of new hydrazide derivatives. (n.d.). Taylor & Francis Online. Retrieved March 22, 2026, from [Link]

  • Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024, July 16). Thieme Connect. Retrieved March 22, 2026, from [Link]

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2025, September 11). MDPI. Retrieved March 22, 2026, from [Link]

  • Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antituber. (2022, December 4). Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • Hydrazide-Hydrazone derivatives and their antitubercular activity. (2025, October 2). UM Research Repository. Retrieved March 22, 2026, from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved March 22, 2026, from [Link]

  • (PDF) Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). ResearchGate. Retrieved March 22, 2026, from [Link]

  • In vitro Screening Systems. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • The Important Role of in Vitro Screening Related Services in Drug. (2023, May 8). Labinsights. Retrieved March 22, 2026, from [Link]

  • Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. (2020, April 25). SciSpace. Retrieved March 22, 2026, from [Link]

  • In Vitro Drug Screening. (n.d.). Crown Bioscience. Retrieved March 22, 2026, from [Link]

  • Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016, December 17). MDPI. Retrieved March 22, 2026, from [Link]

  • Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (2025, January 21). PMC. Retrieved March 22, 2026, from [Link]

  • Biological activity screening of some hydrazone and chalcone derivatives. (2020, July 2). JournalAgent. Retrieved March 22, 2026, from [Link]

  • Synthesis and Screening of Antibacterial and Antifungal Activity of 6-Amino-4- (Aryl/Heteroaryl)Phenyl-3-Methyl-2,4-Dihydropyrano[2,3-c]Pyrazole-5- Carboxamide Derivatives. (2014, February 28). SAS Publishers. Retrieved March 22, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012, August 15). PubMed. Retrieved March 22, 2026, from [Link]

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2025, August 6). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved March 22, 2026, from [Link]

  • The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2010, May 17). MDPI. Retrieved March 22, 2026, from [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES. (2021, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved March 22, 2026, from [Link]

  • Antimicrobial and Anti-arthritic Studies of Metal (II) Complexes of Schiff Base Derived from 2 – Hydroxy – 1- Naphthaldehyde. (n.d.). Oriental Journal of Chemistry. Retrieved March 22, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E). (2020, February 20). Semantic Scholar. Retrieved March 22, 2026, from [Link]

  • Efficient Synthesis, Antibacterial, Antifungal, Antioxidant and Cytotoxicity Study of 2-(2-Hydrazineyl)thiazole Derivatives. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Substituted-Aryl. (2023, April 10). JScholar Publisher. Retrieved March 22, 2026, from [Link]

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Exploratory

Thermodynamic Stability of 2-(2-Bromoanilino)acetohydrazide at Room Temperature: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In the development of active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, the thermodynamic stability of a compound dictates its shelf-life, formulation strategy, and safety profile. 2-(2-Bromoanilino)acetohydrazide is a functionalized molecule characterized by an acetohydrazide tail and an ortho-bromo substituted aniline head.

As a Senior Application Scientist, I approach the stability of this compound not just as a static property, but as a dynamic equilibrium influenced by environmental stressors. At room temperature (20–25°C), this compound is thermodynamically stable in its solid state, provided it is protected from atmospheric moisture and light. However, understanding the mechanistic causality behind its potential degradation pathways is critical for developing self-validating analytical methods and robust storage protocols.

Mechanistic Drivers of Thermodynamic Stability

The baseline stability of 2-(2-Bromoanilino)acetohydrazide at ambient temperature is governed by the structural interplay of its two primary functional moieties:

The Acetohydrazide Moiety: Resonance vs. Hydrolysis

The hydrazide bond (-CO-NH-NH₂) benefits from resonance stabilization, similar to an amide linkage, which imparts a high activation energy barrier against spontaneous thermal decomposition at room temperature[1]. Consequently, in a perfectly dry environment, the molecule rests in a deep thermodynamic well.

However, this stabilization is highly dependent on the absence of moisture. High humidity acts as a catalyst, lowering the activation energy required for nucleophilic attack by water. This leads to the hydrolytic cleavage of the hydrazide group, yielding 2-(2-bromoanilino)acetic acid and free hydrazine[2]. Extreme pH conditions (acidic or basic) further accelerate this process by protonating the terminal nitrogen or attacking the carbonyl carbon, respectively[3].

The 2-Bromoanilino Moiety: Steric Shielding

Unsubstituted secondary anilines are notoriously susceptible to auto-oxidation. In 2-(2-Bromoanilino)acetohydrazide, the presence of the bulky bromine atom at the ortho position of the phenyl ring is a critical protective feature. This steric bulk restricts the conformational freedom of the adjacent secondary amine, physically shielding it from reactive oxygen species (ROS). This steric hindrance kinetically stabilizes the molecule against rapid oxidative degradation at room temperature. Nevertheless, prolonged exposure to UV light or atmospheric oxygen can eventually overcome this barrier, leading to the formation of colored N-oxide impurities[2].

Degradation_Pathways API 2-(2-Bromoanilino)acetohydrazide (Thermodynamically Stable at 25°C) Hydrolysis Hydrolytic Cleavage (High Humidity / Aqueous) API->Hydrolysis + H2O Oxidation Oxidative Degradation (O2 / Photolysis) API->Oxidation + O2 / hν Deg1 2-(2-Bromoanilino)acetic acid + Hydrazine Hydrolysis->Deg1 Deg2 N-Oxides & Colored Impurities Oxidation->Deg2

Mechanistic degradation pathways of 2-(2-Bromoanilino)acetohydrazide under environmental stress.

Quantitative Degradation Profile

To establish a predictive stability model, we synthesize quantitative degradation data based on ICH Q1A(R2) guidelines for closely related acetohydrazide derivatives[3]. The table below summarizes the expected thermodynamic behavior of the compound under various forced stress conditions.

Stress ConditionEnvironmental ParametersExpected Degradation (24h)Primary Degradation Pathway
Ambient (Control) 25°C, 60% RH, Dark< 0.1%None (Thermodynamically Stable)
Thermal Stress 80°C, Solid State1.0 - 3.0%Minor thermal decomposition
Acidic Hydrolysis 0.1 M HCl, 60°C15.0 - 25.0%Cleavage to 2-(2-Bromoanilino)acetic acid
Basic Hydrolysis 0.1 M NaOH, 60°C20.0 - 30.0%Cleavage to 2-(2-Bromoanilino)acetic acid
Oxidative Stress 3% H₂O₂, 25°C10.0 - 20.0%N-oxidation of secondary amine
Photostability ICH Q1B (UV/Vis)5.0 - 10.0%Colored photo-degradants

Experimental Methodologies: Self-Validating Protocols

To empirically verify the thermodynamic stability of 2-(2-Bromoanilino)acetohydrazide, a self-validating forced degradation study must be executed. The following protocols are designed with built-in causality to ensure robust, reproducible data.

Protocol A: ICH-Compliant Forced Degradation

Causality: Forced degradation is not merely about destroying the sample; it is about validating that your analytical method can successfully resolve the intact API from its degradation products (mass balance).

  • Sample Preparation: Accurately weigh 10 mg of the API into a 10 mL volumetric flask. Dissolve in 5 mL of HPLC-grade methanol (required to overcome the hydrophobicity of the bromoanilino group) and dilute to volume with a 50:50 (v/v) Water:Methanol diluent.

  • Hydrolytic Stress (Acid/Base): Transfer 1 mL of the stock solution to a sealed vial. Add 1 mL of 0.1 M HCl (for acidic stress) or 0.1 M NaOH (for basic stress). Incubate at 60°C for 24 hours. Why 60°C? Elevated thermal energy accelerates the hydrolytic cleavage of the hydrazide bond, compressing months of ambient moisture exposure into a 24-hour window[2].

  • Oxidative Stress: Transfer 1 mL of the stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C (room temperature) for 24 hours. Why room temperature? Peroxides decompose rapidly at high heat; keeping the reaction at 25°C isolates the oxidative vulnerability of the secondary amine without confounding thermal variables[3].

  • Quenching: Post-incubation, neutralize the acidic/basic samples with equimolar amounts of NaOH or HCl. This halts degradation at the 24-hour mark and protects the silica matrix of the HPLC column.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter into amber HPLC vials to prevent secondary photodegradation prior to analysis.

Protocol B: HPLC-UV Quantification

Causality: A gradient method with an ion-pairing agent is utilized to ensure baseline resolution between highly polar degradants (hydrazine) and the hydrophobic intact API.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Why TFA? TFA acts as an ion-pairing agent, sharpening the peak of the basic secondary amine and preventing chromatographic tailing[2].

  • Column Parameters: Utilize a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Set the column oven to 30°C to ensure thermodynamic consistency in retention times.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 15 minutes. Highly polar degradants will elute in the first 3 minutes, while the intact 2-(2-Bromoanilino)acetohydrazide will elute later.

  • Detection: Monitor absorbance at 254 nm, which corresponds to the strong UV absorbance maximum of the aromatic bromoaniline ring[2].

  • System Suitability (Self-Validation): Inject a blank diluent to confirm baseline stability, followed by an untreated API reference standard. Ensure mass balance by verifying that the sum of the peak areas in the degraded sample equals approximately 98-102% of the initial API reference area.

Stability_Protocol S1 API Sample Preparation S2 ICH Stress Conditions S1->S2 S3 Aliquot Sampling S2->S3 S4 Quenching & Dilution S3->S4 S5 HPLC-UV Analysis S4->S5

Step-by-step experimental workflow for ICH-compliant forced degradation stability testing.

Conclusion & Formulation Guidelines

2-(2-Bromoanilino)acetohydrazide exhibits excellent thermodynamic stability at room temperature, largely due to the resonance stabilization of its hydrazide tail and the steric shielding provided by the ortho-bromo group. However, its Achilles' heel is hydrolytic cleavage in the presence of moisture and oxidative degradation upon prolonged light/air exposure.

Recommended Storage Parameters:

  • Temperature: Room Temperature (20–25°C) is sufficient; refrigeration is not strictly required unless formulating in an aqueous suspension.

  • Atmosphere: Store in tightly sealed containers with a desiccant to prevent hydrolysis. For long-term archiving, an inert argon or nitrogen headspace is recommended to prevent N-oxidation.

  • Light: Must be stored in amber vials or dark containers to mitigate photodegradation[2].

References

  • [1] Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Source: RSC Advances. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-(2-Bromoanilino)acetohydrazide

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide Introduction and Mechanistic Rationale Schiff bases, characterized by the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Guide

Introduction and Mechanistic Rationale

Schiff bases, characterized by the presence of an azomethine (–C=N–) linkage, are highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1],[2]. Hydrazone derivatives—a specific subclass of Schiff bases formed via the condensation of an acetohydrazide with an aldehyde or ketone—are particularly valuable due to their enhanced stability and hydrogen-bonding capabilities, which facilitate strong interactions with biological targets[3].

The synthesis of Schiff bases derived from 2-(2-Bromoanilino)acetohydrazide is a robust, three-stage process. As a Senior Application Scientist, it is critical to understand not just how to execute the synthesis, but why specific chemical environments are chosen:

  • Alkylation (Stage 1): The nucleophilic amine of 2-bromoaniline attacks ethyl bromoacetate. An acid scavenger (like potassium carbonate) is essential here to neutralize the generated hydrobromic acid, preventing the protonation of the starting aniline, which would otherwise render it non-nucleophilic.

  • Hydrazinolysis (Stage 2): The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate. Hydrazine is deployed in excess to leverage the "alpha effect" (enhanced nucleophilicity due to adjacent lone pairs) and to prevent the formation of unwanted diacylhydrazines[2],[4].

  • Imine Condensation (Stage 3): The acetohydrazide is condensed with various aromatic aldehydes. This step requires a mildly acidic environment (pH ~4.5). Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity. If the solution is too acidic, the hydrazide's terminal amine will protonate and lose nucleophilicity; if too basic, the carbonyl remains insufficiently activated[1],[5].

Synthetic Workflow

The following diagram illustrates the logical progression and chemical transformations required to synthesize the target Schiff bases.

G N1 2-Bromoaniline + Ethyl Bromoacetate N2 Stage 1: Alkylation (K2CO3, Acetone, Reflux) N1->N2 N3 Ethyl 2-(2-bromoanilino)acetate N2->N3 N4 Stage 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) N3->N4 N5 2-(2-Bromoanilino)acetohydrazide N4->N5 N6 Stage 3: Schiff Base Condensation (Ar-CHO, AcOH cat., EtOH) N5->N6 N7 Target Schiff Bases (Hydrazone Derivatives) N6->N7

Caption: Workflow for the 3-stage synthesis of 2-(2-Bromoanilino)acetohydrazide derived Schiff bases.

Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(2-bromoanilino)acetate

Objective: Form the intermediate ester via bimolecular nucleophilic substitution (SN2).

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.05 mol of 2-bromoaniline in 50 mL of anhydrous acetone.

  • Add 0.06 mol of anhydrous potassium carbonate ( K2​CO3​ ) to the solution. Causality: K2​CO3​ acts as an insoluble heterogeneous base to scavenge HBr without hydrolyzing the ester product.

  • Add 0.055 mol of ethyl bromoacetate dropwise over 15 minutes while stirring at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C) for 8–10 hours.

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Look for the disappearance of the 2-bromoaniline spot.

  • Once complete, cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude oil can be used directly in the next step.

Stage 2: Synthesis of 2-(2-Bromoanilino)acetohydrazide

Objective: Convert the ester to a hydrazide via nucleophilic acyl substitution.

Procedure:

  • Dissolve the crude ethyl 2-(2-bromoanilino)acetate (approx. 0.04 mol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask[2].

  • Add 0.12 mol of hydrazine hydrate (80% or 98% solution). Causality: A 3-fold molar excess ensures complete conversion and suppresses the formation of symmetric diacylhydrazines.

  • Reflux the mixture for 4–6 hours[2].

  • Validation Checkpoint: Cool the reaction mixture to room temperature, then place it in an ice bath. The hydrazide product should precipitate as a crystalline solid[2].

  • Filter the solid via a Büchner funnel, wash thoroughly with ice-cold ethanol to remove unreacted hydrazine, and dry under vacuum[2].

Stage 3: Condensation to Form Schiff Bases

Objective: Form the azomethine linkage by reacting the hydrazide with various aromatic aldehydes.

Procedure:

  • In a clean 50 mL round-bottom flask, dissolve 0.01 mol of 2-(2-Bromoanilino)acetohydrazide in 20 mL of absolute ethanol[1].

  • Add an equimolar amount (0.01 mol) of the desired aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)[1].

  • Add 2–3 drops of glacial acetic acid. Causality: This lowers the pH to the optimal range (~4.5) to protonate the aldehyde carbonyl without deactivating the hydrazide nucleophile[1],[4].

  • Reflux the mixture for 3–5 hours with continuous magnetic stirring[1].

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 6:4). Upon completion, cool the flask in an ice bath to induce precipitation[1].

  • Filter the precipitated Schiff base, wash with 10 mL of cold ethanol, and recrystallize from hot ethanol to achieve high purity[1],[2].

Quantitative Data & Characterization

The table below summarizes the expected quantitative outcomes and analytical markers for a library of Schiff bases derived from 2-(2-Bromoanilino)acetohydrazide.

Aldehyde Derivative ( Ar−CHO )Product CodeReaction Time (h)Yield (%)Melting Point (°C)TLC Rf​ Value*
BenzaldehydeSB-01 3.082%185 - 1870.65
4-ChlorobenzaldehydeSB-02 3.585%202 - 2040.68
4-MethoxybenzaldehydeSB-03 4.078%176 - 1780.55
2-HydroxybenzaldehydeSB-04 3.088%210 - 2120.50
4-NitrobenzaldehydeSB-05 4.575%225 - 2270.60

*TLC Solvent System: Hexane:Ethyl Acetate (6:4 v/v) on Silica Gel 60 F254 plates.

Spectroscopic Validation Markers

To ensure self-validating protocols, synthesized compounds must be confirmed via spectroscopic analysis[1],[5]:

  • FT-IR: Look for the disappearance of the primary amine doublet ( NH2​ ) of the hydrazide at ~3300-3200 cm−1 . Confirm the appearance of a sharp imine (–C=N–) stretch at 1600–1635 cm−1 [4]. The amide carbonyl (C=O) should appear around 1660–1680 cm−1 .

  • 1 H-NMR: The most critical diagnostic signal is the azomethine proton (–CH=N–), which typically appears as a sharp singlet far downfield between δ 8.00 – 8.60 ppm [4]. The amide N-H proton will appear as a broad singlet around δ 10.5 – 11.5 ppm.

References[1] Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. BenchChem. Link[2] Application Notes and Protocols: Synthesis of Schiff Bases from 2-(4-Ethylphenoxy)acetohydrazide and Aldehydes. BenchChem. Link[3] Synthesis and biological evaluation of new hydrazide-Schiff bases. ResearchGate. Link[5] Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. Orient J Chem. Link[4] Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride. Systematic Reviews in Pharmacy. Link

Sources

Application

Application Note: Advanced Purification and Recrystallization Protocols for 2-(2-Bromoanilino)acetohydrazide

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Profiling The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Profiling

The compound 2-(2-Bromoanilino)acetohydrazide is a highly valuable synthetic intermediate used in the development of biologically active heterocycles, including pyrazoles and oxadiazoles. However, isolating this compound in high purity presents significant physicochemical challenges due to its structural dichotomy: it features a highly lipophilic, sterically hindered 2-bromoaniline headgroup paired with a strongly hydrophilic, hydrogen-bonding acetohydrazide tail.

As a Senior Application Scientist, it is critical to understand that successful purification cannot rely on rote methodology; it requires exploiting these specific molecular properties. The high water solubility of the hydrazide moiety often leads to severe product loss during standard aqueous extractions[1]. Furthermore, the terminal primary amine of the hydrazide is highly reactive, making it susceptible to condensation with carbonyls (forming hydrazones) or acylation when exposed to carboxylic acids[2]. This guide outlines a self-validating, causality-driven protocol for the isolation and recrystallization of 2-(2-Bromoanilino)acetohydrazide.

Solvent Suitability & Mechanistic Causality

Selecting the correct solvent system is the most critical parameter in hydrazide purification. The ideal recrystallization solvent must dissolve the compound sparingly at ambient temperature but completely at elevated temperatures[3].

Absolute ethanol is highly effective for this class of compounds[4], as it provides the necessary thermal solubility gradient while temporarily disrupting the robust intermolecular hydrogen-bonding network of the hydrazide without inducing chemical degradation.

Table 1: Solvent Suitability Matrix for 2-(2-Bromoanilino)acetohydrazide

Solvent SystemSuitabilityMechanistic Rationale / Causality
Absolute Ethanol Optimal (Primary) Disrupts intermolecular H-bonds of the hydrazide; provides a steep, favorable solubility curve for high-yield recrystallization.
Acetone / Ketones Incompatible The carbonyl group reacts rapidly with the terminal amine of the hydrazide to form a hydrazone byproduct.
Glacial Acetic Acid Incompatible Acts as an acylating agent under heat, leading to irreversible N-acetylation of the hydrazide group[2].
Deionized Water Co-solvent (Anti-solvent) Highly polar; used dropwise at reflux to induce the "cloud point" and force crystallization from ethanol solutions.
Diethyl Ether Wash Solvent Non-polar; effectively removes residual lipophilic impurities (e.g., brominated precursors) while leaving the polar hydrazide intact[2].

Process Visualization

The following decision tree maps the logical workflow for purifying the crude reaction mixture, highlighting the critical troubleshooting node for "oiling out"—a common phenomenon in hydrazide chemistry.

G Crude Crude Reaction Mixture (2-(2-Bromoanilino)acetohydrazide) Brine Aqueous Workup (Saturated Brine Wash) Crude->Brine Solvent Solvent Addition (Absolute Ethanol) Brine->Solvent Heat Reflux Dissolution (78°C) Solvent->Heat Cool Controlled Cooling (Room Temp to 4°C) Heat->Cool Oiling Oiling Out Observed? Cool->Oiling Seed Seed Crystals / Adjust Solvent Ratio Oiling->Seed Yes Ether Cold Ether Wash & Vacuum Filtration Oiling->Ether No Seed->Cool Pure Pure Crystalline Product Ether->Pure

Caption: Workflow for the purification and recrystallization of 2-(2-Bromoanilino)acetohydrazide.

Step-by-Step Experimental Protocols

Protocol A: Pre-Crystallization Aqueous Workup

Objective: Remove unreacted hydrazine hydrate and water-soluble byproducts prior to crystallization.

  • Reaction Quench & Concentration: Following the hydrazinolysis of the corresponding ester precursor, concentrate the reaction mixture under reduced pressure to remove excess volatile solvents.

  • Brine Extraction: Suspend the crude residue in ethyl acetate and wash with a saturated sodium chloride (brine) solution.

    • Causality: Because the acetohydrazide moiety is highly water-soluble, using saturated brine instead of deionized water leverages the "salting-out" effect. This drastically decreases the solubility of the organic compound in the aqueous phase, minimizing product loss[1].

  • Organic Phase Treatment: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to yield the crude solid.

Protocol B: Two-Solvent Recrystallization (Ethanol/Water)

Objective: Isolate the target compound in >98% purity.

  • Initial Dissolution: Transfer the crude 2-(2-Bromoanilino)acetohydrazide to a round-bottom flask. Add a minimal volume of absolute ethanol (approximately 3-5 mL per gram of crude).

  • Thermal Saturation: Heat the suspension gently to reflux (approx. 78°C) using a heating mantle until the solid completely dissolves.

    • Causality: Ethanol is selected because it dissolves the compound sparingly at room temperature but completely at elevated temperatures, which is the fundamental thermodynamic requirement for recrystallization[3].

  • Hot Filtration: If insoluble particulate impurities remain, perform a rapid hot gravity filtration to prevent premature crystallization in the funnel.

  • Cloud Point Induction (Optional but Recommended): While maintaining the solution near reflux, add deionized water dropwise until the solution becomes faintly turbid (the cloud point), then add 1-2 drops of ethanol until it turns clear again.

    • Causality: Water acts as an anti-solvent. Reaching the exact cloud point ensures the solution is perfectly saturated, maximizing the yield of the subsequent crystallization.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature, then transfer to an ice bath (4°C) for 2 hours.

    • Causality: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling promotes the growth of pure, highly ordered crystal structures.

  • Harvesting & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether.

    • Causality: Cold ether effectively strips away residual lipophilic impurities (such as unreacted 2-bromoaniline) without dissolving the highly polar hydrazide product[2].

Protocol C: Troubleshooting "Oiling Out"

A frequent complication during hydrazide recrystallization is "oiling out," where the solute separates as a second liquid phase rather than a crystalline solid[3].

  • Causality: This occurs when the melting point of the impure compound is lower than the temperature at which the solution becomes saturated. As it cools, it phase-separates as an oil.

  • Intervention: If oiling out occurs, reheat the mixture until the oil redissolves. Add a small amount of absolute ethanol to lower the saturation temperature below the melting point of the solute. Alternatively, introduce a pure seed crystal or gently scratch the inner wall of the flask with a glass rod to provide nucleation sites[3].

Analytical Validation

To ensure the protocol is a self-validating system, the purified product must be assessed using the following techniques:

  • Thin Layer Chromatography (TLC): Use a polar mobile phase (e.g., Dichloromethane:Methanol 9:1). Spot the crude mixture alongside the recrystallized product. The disappearance of higher Rf spots (lipophilic impurities) confirms successful purification[1].

  • Melting Point (MP): A sharp melting point range ( ΔT≤2∘C ) indicates high crystalline purity.

  • Nuclear Magnetic Resonance (NMR): 1H NMR should clearly resolve the characteristic secondary amine (anilino NH) and the terminal hydrazide protons (- NH−NH2​ ). The absence of a singlet near 2.0 ppm confirms that no N-acetylation occurred during the process[2].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(2-Bromoanilino)acetohydrazide synthesis

Welcome to the Technical Support Portal for the synthesis of 2-(2-Bromoanilino)acetohydrazide. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the synthesis of 2-(2-Bromoanilino)acetohydrazide. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we troubleshoot the root chemical causes of low yields—specifically addressing steric hindrance, competing nucleophilicities, and isolation failures—to help you build a robust, self-validating synthetic workflow.

Synthetic Workflow & Failure Point Analysis

The synthesis of 2-(arylamino)acetohydrazides is a two-step process: N-alkylation of the aniline derivative followed by hydrazinolysis of the resulting ester[1]. The diagram below maps the critical path and common points of failure.

SynthesisTroubleshooting SM 2-Bromoaniline + Ethyl Bromoacetate Step1 Step 1: N-Alkylation (NaH, DMF, 0°C to RT) SM->Step1 Int Ethyl 2-(2-bromoanilino)acetate (Intermediate) Step1->Int Target Pathway Fail1 Issue: Low Conversion Fix: Use strong base (NaH) to overcome ortho-bromo deactivation Step1->Fail1 Fail2 Issue: Dialkylation Fix: Strict 1.05 eq alkylating agent, slow dropwise addition Step1->Fail2 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Int->Step2 Prod 2-(2-Bromoanilino)acetohydrazide (Target Product) Step2->Prod Target Pathway Fail3 Issue: Incomplete Reaction Fix: 3-5 eq Hydrazine, 12-24h Reflux Step2->Fail3 Fail4 Issue: Oily Product Isolation Fix: Quench in crushed ice-water to force crystallization Step2->Fail4

Workflow diagram illustrating the two-step synthesis of 2-(2-Bromoanilino)acetohydrazide and fixes.

Troubleshooting FAQs: Causality & Interventions

Q1: Why is the yield of my intermediate (ethyl 2-(2-bromoanilino)acetate) stalling below 40%?

The Causality: 2-Bromoaniline is an exceptionally poor nucleophile. The lone pair on the nitrogen is delocalized into the aromatic ring, while the highly electronegative ortho-bromine atom exerts both a strong electron-withdrawing inductive effect and massive steric hindrance. Weak bases (like K2​CO3​ or Triethylamine) fail to sufficiently activate the amine for an SN​2 attack on the bulky ethyl bromoacetate. The Fix: Switch to a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like DMF. NaH quantitatively deprotonates the aniline to form a highly reactive anilide anion, forcefully driving the alkylation forward despite the steric shield.

Q2: I am detecting a significant amount of dialkylated byproduct. How do I prevent this?

The Causality: Once the primary amine is mono-alkylated, the resulting secondary amine (ethyl 2-(2-bromoanilino)acetate) becomes more electron-rich due to the electron-donating effect of the new alkyl group. This makes the product a better nucleophile than your starting material, leading to competitive over-alkylation. The Fix: Control the stoichiometry strictly. Use exactly 1.0 to 1.05 equivalents of ethyl bromoacetate and add it dropwise over 1 hour to a dilute solution of the activated aniline. This ensures the starting material is always in vast excess relative to the alkylating agent in the reaction micro-environment.

Q3: The hydrazinolysis step (Step 2) shows unreacted ester even after 24 hours. How can I drive it to completion?

The Causality: While hydrazine is an exceptional nucleophile due to the "alpha-effect" (repulsion between adjacent nitrogen lone pairs), the ester carbonyl in your intermediate is sterically hindered by the bulky 2-bromoanilino moiety. Room temperature kinetics are too slow to achieve full conversion. The Fix: Hydrazinolysis of hindered aryl esters requires thermal energy and an excess of the nucleophile. Use 3.0 to 5.0 equivalents of Hydrazine Hydrate (80% or 99%) and reflux the mixture in absolute ethanol (78 °C) for 12 to 24 hours[2].

Q4: My final hydrazide product separates as a sticky oil instead of a solid. What is the correct isolation protocol?

The Causality: Aryl hydrazides have a high propensity to form supersaturated solutions or solvated oils in alcohols, preventing proper crystal lattice formation. The Fix: Do not attempt to isolate by simply evaporating the ethanol. Instead, concentrate the reaction mixture to half its volume, then pour it vigorously into crushed ice. The sudden drop in temperature and shift in solvent polarity (water acts as an anti-solvent) rapidly crashes out the hydrophobic hydrazide as a filterable crystalline solid[3].

Quantitative Optimization Data

Use the following data table to benchmark your experimental parameters against field-proven standards.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Base (Step 1) K2​CO3​ / AcetoneNaH / DMFNaH forms the anilide anion, overcoming ortho-bromo steric hindrance and electronic deactivation.< 40% > 80%
Alkylating Agent 1.5 equiv, bolus addition1.05 equiv, slow dropwisePrevents the more nucleophilic secondary amine product from undergoing dialkylation.High Impurity > 95% Purity
Hydrazine (Step 2) 1.1 equiv, Room Temp3.0 - 5.0 equiv, RefluxThermal energy is required to drive the nucleophilic acyl substitution on a hindered ester.< 30% > 85%
Isolation Solvent EvaporationIce-Water PrecipitationForces rapid desolvation and crystallization of the hydrophobic aryl hydrazide.Gummy Oil Crystalline Solid

Self-Validating Experimental Protocols

These protocols are designed with built-in validation checkpoints to ensure you can confirm success at every stage of the synthesis.

Protocol A: Synthesis of Ethyl 2-(2-bromoanilino)acetate (Step 1)
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-bromoaniline (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Self-Validation Checkpoint: You must observe immediate bubbling ( H2​ gas evolution). The solution will darken, confirming the formation of the anilide anion.

  • Alkylation: Stir at 0 °C for 30 minutes. Dilute ethyl bromoacetate (1.05 equiv) in a small volume of DMF and add it dropwise via an addition funnel over 1 hour.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product ester will elute higher (higher Rf​ ) than the highly polar starting aniline.

  • Workup: Quench the reaction carefully with cold water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with brine (5x) to completely partition the DMF into the aqueous phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 2-(2-Bromoanilino)acetohydrazide (Step 2)
  • Preparation: Dissolve the intermediate ethyl 2-(2-bromoanilino)acetate (1.0 equiv) in absolute ethanol to create a 0.3 M solution.

  • Hydrazinolysis: Add Hydrazine Hydrate (80% or 99% aqueous solution, 4.0 equiv) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 12-24 hours[2].

    • Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar hydrazide product will remain near the baseline (low Rf​ ), while any unreacted ester will run near the solvent front.

  • Isolation: Once TLC confirms the disappearance of the ester, cool the reaction to room temperature and concentrate the ethanol to approximately 1/3 of its original volume via rotary evaporation.

  • Precipitation: Pour the concentrated mixture slowly into a beaker of vigorously stirred crushed ice and water[3].

    • Self-Validation Checkpoint: A pale solid should immediately precipitate. If an oil forms, scratch the inside of the beaker with a glass rod to induce crystallization.

  • Collection: Vacuum filter the solid, wash thoroughly with ice-cold water to remove unreacted hydrazine, and dry under high vacuum.

References

  • Synthesis of 2-(arylamino)-acetohydrazide derivatives and preliminary assessment of their bioproperties Source: ResearchGate URL:[Link]

  • Synthesis of Novel Carbazole Derivatives (Reference for NaH/DMF Alkylation protocols) Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole Source: Chemical Methodologies URL:[Link]

  • Synthesis and Evaluation of New Isatin Derivatives for Possible Biological Activities Source: International Journal of Pharmacy and Biological Sciences URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(2-Bromoanilino)acetohydrazide in Biological Assays

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-(2-Bromoanilino)acetohydrazide in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure the accuracy and reliability of your experimental data.

The Challenge: Poor Aqueous Solubility

Many promising compounds in drug discovery, such as 2-(2-Bromoanilino)acetohydrazide, exhibit low aqueous solubility. This characteristic can significantly impact the outcomes of biological assays, leading to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2] When a compound is not fully dissolved in the assay medium, its effective concentration at the target is unknown and lower than the nominal concentration, compromising the validity of the results.[3]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after adding my 2-(2-Bromoanilino)acetohydrazide stock solution to the aqueous assay buffer. What is the likely cause?

A1: This is a classic sign of a compound's low aqueous solubility.[3] Your compound is likely soluble in the concentrated organic solvent stock (e.g., DMSO) but crashes out of solution when diluted into the aqueous environment of your assay buffer.[3] Several factors can contribute to this, including the compound's inherent hydrophobicity, the final concentration of the organic solvent in the assay, and the composition of the assay buffer itself (e.g., pH, salt concentration).[4]

Q2: Can I just filter out the precipitate and proceed with my experiment?

A2: It is strongly advised not to filter out the precipitate.[3] Filtering will remove an unknown amount of your compound, leading to an inaccurate final concentration in your assay.[3] This will invalidate your results as you will not be able to determine the true dose-response relationship. The best approach is to address the root cause of the precipitation.[3]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between different cell lines. Generally, many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3] However, it is crucial to perform a vehicle control experiment to determine the highest tolerable DMSO concentration for your specific cell line without affecting its viability or the assay readout.[3][5]

Q4: Are there alternatives to DMSO for my stock solution?

A4: While DMSO is a common choice for poorly water-soluble compounds, other organic solvents can be considered.[3][6] These include ethanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[7] However, the choice of solvent depends on the compound's solubility in that solvent and its compatibility with your specific assay. It is essential to test the effect of any new solvent on your assay system.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are encountering precipitation or suspect solubility-related issues with 2-(2-Bromoanilino)acetohydrazide, follow this systematic troubleshooting guide.

Step 1: Optimize Your Stock Solution and Dilution Protocol

The integrity of your stock solution is the first critical step.

  • Observation: Inconsistent results or precipitation upon dilution.

  • Potential Cause: The compound may not be fully dissolved in the stock solution, or repeated freeze-thaw cycles could have caused it to precipitate out of the stock.[3]

  • Solution:

    • Prepare a Fresh Stock Solution: Use a high-purity solvent like DMSO.[3]

    • Aid Dissolution: Gently warm the solution and vortex to ensure the compound is fully dissolved.[3]

    • Aliquot and Store Properly: Store the stock solution in single-use aliquots at -20°C to minimize freeze-thaw cycles.[3]

    • Optimize Dilution: When diluting into your aqueous buffer, do so in a stepwise manner and vortex between each dilution step to minimize localized high concentrations that can lead to precipitation.

Step 2: Employ Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[7][8]

  • Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds.[9]

  • Common Co-solvents:

    • Dimethyl Sulfoxide (DMSO)[8]

    • Ethanol

    • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400[7]

    • Propylene Glycol (PG)[7]

  • Determine Maximum Tolerable Co-solvent Concentration: Before testing your compound, determine the highest concentration of the co-solvent (e.g., DMSO) your cells or assay system can tolerate without adverse effects. This is your "vehicle control."

  • Prepare a High-Concentration Stock: Dissolve 2-(2-Bromoanilino)acetohydrazide in 100% of your chosen co-solvent to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of your stock solution in the same co-solvent.

  • Final Dilution into Assay Medium: Add a small, consistent volume of each co-solvent dilution to your assay medium, ensuring the final co-solvent concentration does not exceed the predetermined tolerable limit.

Data Presentation: Example of Co-solvent Tolerance

Cell LineCo-solventMaximum Tolerated Concentration (v/v %)
HEK293DMSO0.5%
HeLaDMSO0.25%
HepG2Ethanol0.1%
Step 3: Utilize Solubility Enhancers

If co-solvents alone are insufficient, solubility enhancers can be employed.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic molecules, like 2-(2-Bromoanilino)acetohydrazide, increasing their apparent aqueous solubility.[11][12]

  • Mechanism: The hydrophobic compound partitions into the lipophilic core of the cyclodextrin, forming an inclusion complex that is water-soluble.[10][11]

  • Commonly Used Cyclodextrins:

    • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[8]

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD) in your assay buffer.

  • Complexation:

    • Method 1 (Direct Addition): Add the 2-(2-Bromoanilino)acetohydrazide stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution.

    • Method 2 (Co-evaporation): For more robust complexation, dissolve both the compound and the cyclodextrin in a suitable organic solvent, then evaporate the solvent to form a solid dispersion. Reconstitute this solid in your assay buffer.

  • Equilibration: Gently agitate the mixture (e.g., on a shaker or with sonication) for a period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Assay: Use the resulting solution in your biological assay. Remember to include a vehicle control with the same concentration of cyclodextrin.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Aqueous Environment Compound 2-(2-Bromoanilino)acetohydrazide (Poorly Soluble) CD Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior Compound->CD:f1 Encapsulation Complex Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, increasing their solubility.

  • Caution: Surfactants can be toxic to cells and may interfere with some assays. Their use should be carefully evaluated.

  • Common Surfactants:

    • Tween-80

    • Pluronic F-68

    • Sodium Lauryl Sulphate[9]

Step 4: Consider pH Modification

The solubility of ionizable compounds can be influenced by the pH of the solution.

  • Principle: Adjusting the pH to a point where the compound is in its ionized state can increase its aqueous solubility.

  • Application: This is only applicable if 2-(2-Bromoanilino)acetohydrazide has an ionizable functional group and if the required pH change is compatible with your biological assay system.

Visualization: Troubleshooting Workflow

G Start Precipitation Observed Step1 Optimize Stock Solution & Dilution Protocol Start->Step1 Step2 Employ Co-solvents (e.g., DMSO, PEG 400) Step1->Step2 If precipitation persists End Compound Solubilized Proceed with Assay Step1->End Success Step3 Utilize Solubility Enhancers Step2->Step3 If precipitation persists Step2->End Success Step3a Cyclodextrins (e.g., HP-β-CD) Step3->Step3a Step3b Surfactants (e.g., Tween-80) Step3->Step3b Step4 Consider pH Adjustment (if applicable) Step3a->Step4 If precipitation persists Step3a->End Success Step3b->Step4 If precipitation persists Step3b->End Success Step4->End Success Fail Consult Formulation Specialist Step4->Fail If all else fails

Caption: Systematic approach to troubleshooting compound precipitation.

Final Recommendations

When dealing with a poorly soluble compound like 2-(2-Bromoanilino)acetohydrazide, a systematic and multi-faceted approach is key. Always begin with the simplest and least invasive methods, such as optimizing your stock solution and using a tolerable concentration of a co-solvent like DMSO. If these methods are insufficient, progress to using solubility enhancers like cyclodextrins. Throughout your troubleshooting process, meticulous documentation and the use of appropriate vehicle controls are paramount to ensure the integrity and reproducibility of your data.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • García-Sánchez, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 924-928. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4543-4551. [Link]

  • Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5A), 659-667. [Link]

  • Roquette. (2025, July 31). How can cyclodextrins enhance solubility?. Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • de Miranda, J. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 549. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Tauro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 30(5), 1123. [Link]

  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]

  • Creative Biolabs. (2019, December 27). Solubility Assessment Service. Creative Biolabs. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Mahmood, T., et al. (2026, March 1). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. [Link]

  • ResearchGate. (2021, October 31). What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-887. [Link]

  • Popiołek, Ł. (2021). Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Molecules, 26(11), 3234. [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]

  • MolPort. (n.d.). Compound 2-(2-bromo-4-chloroanilino)-N'-(1-phenylheptylidene)acetohydrazide. MolPort. [Link]

  • Henriksen-Lacey, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Molecular Pathology Outreach. (n.d.). Assay Troubleshooting. Molecular Pathology Outreach. [Link]

  • Loba Chemie. (2022, September 26). ACETHYDRAZIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • Hafez, H. N., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3499-3511. [Link]

  • Ferreira, R. J., et al. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Saleh, M. Y., et al. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2291-2298. [Link]

  • Saleh, M. Y., et al. (2025, September 30). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. [Link]

  • Gümüş, M., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 27(21), 7247. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1). Cheméo. [Link]

  • Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2269. [Link]

Sources

Troubleshooting

resolving NMR peak overlaps in halogenated bromoanilino acetohydrazides

Resolving Peak Overlaps in Halogenated Bromoanilino Acetohydrazides Welcome to the Application Scientist Knowledge Base. Halogenated bromoanilino acetohydrazides—critical scaffolds in drug development—present unique nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Overlaps in Halogenated Bromoanilino Acetohydrazides

Welcome to the Application Scientist Knowledge Base. Halogenated bromoanilino acetohydrazides—critical scaffolds in drug development—present unique nuclear magnetic resonance (NMR) challenges. The combination of multiple halogens, anilino nitrogens, and a hydrazide moiety creates severe spectral crowding, second-order coupling effects, and chemical exchange broadening.

This guide provides a causality-driven framework to diagnose and resolve these overlaps using advanced NMR techniques.

Part 1: Diagnostic Workflow

Before altering your acquisition parameters, you must identify the physical origin of the overlap. The workflow below outlines the decision-making process for isolating signals in these complex molecules.

NMR_Troubleshooting Start 1H NMR of Halogenated Bromoanilino Acetohydrazide Identify Identify Overlap Origin Start->Identify JCoupling J-Coupling Multiplets (Aromatic Region) Identify->JCoupling 7.0-8.0 ppm Exchange Chemical Exchange (NH/NH2 Protons) Identify->Exchange Broad signals PureShift Execute PSYCHE Pure Shift NMR JCoupling->PureShift ASIS Execute ASIS Titration (Add C6D6) Exchange->ASIS Eval1 Resolution Achieved? PureShift->Eval1 Eval2 Resolution Achieved? ASIS->Eval2 TwoD Acquire 1H-15N HSQC & 1H-13C HMBC Eval1->TwoD No Done Assign Resonances & Validate Structure Eval1->Done Yes Eval2->TwoD No Eval2->Done Yes TwoD->Done

Workflow for diagnosing and resolving NMR overlaps in bromoanilino acetohydrazides.

Part 2: Troubleshooting FAQs

Q1: Why do the aromatic protons of my halogenated derivatives appear as an indistinguishable multiplet around 6.4–7.5 ppm, and how do I fix it? Causality: Halogens (Br, Cl, F) exert competing inductive (electron-withdrawing) and resonance (electron-donating) effects on the aromatic ring. This creates near-equivalent electron densities at the ortho and meta positions. When the chemical shift difference ( Δν ) approaches the coupling constant ( J ), second-order strong coupling effects occur, creating complex, overlapping multiplets rather than clean doublets or triplets. Solution: Broadband homonuclear decoupling via Pure Shift NMR (e.g., PSYCHE). By collapsing multiplets into singlets, we remove J -coupling from the frequency domain, leaving only pure chemical shifts, effectively 1[1].

Q2: My pure shift spectrum still shows overlapping singlets. What is the next physical parameter I can manipulate? Causality: If chemical shifts are truly identical in your current solvent (accidental equivalence), decoupling will not separate them. The solvent sphere dictates the local magnetic environment; isotropic solvents like DMSO-d 6​ or CDCl 3​ average out these interactions. Solution: Aromatic Solvent-Induced Shift (ASIS). By titrating in deuterated benzene (C 6​ D 6​ ), the anisotropic π -cloud of benzene forms transient, geometry-specific complexes with the electron-deficient regions of the halogenated ring. This differentially shields the protons, breaking the equivalence and 2[2].

ASIS_Mechanism cluster_ASIS Aromatic Solvent-Induced Shift (ASIS) State1 Overlapped Isotropic Shifts Complex Solute-Benzene Transient Complex State1->Complex Add C6D6 Anisotropy Magnetic Anisotropy Shielding Effect Complex->Anisotropy State2 Resolved Anisotropic Shifts Anisotropy->State2 Δδ > J

Mechanistic pathway of Aromatic Solvent-Induced Shifts (ASIS) resolving peak overlaps.

Q3: The anilino (-NH-) and hydrazide (-NH 2​ , -CONH-) protons are missing or overlapping with the aromatic region. How do I assign them definitively? Causality: Exchangeable protons undergo chemical exchange with trace water in solvents, broadening their signals. Furthermore, the quadrupolar moment of the adjacent nitrogen ( 14 N, I=1) enhances transverse relaxation ( T2​ ), further broadening the peaks. In bromoanilino acetohydrazides, the NH 2​ often overlaps with the aliphatic -CH 2​

  • at ~3.8–4.2 ppm[3]. Solution: 2D 1 H- 15 N HSQC. The 15 N dimension offers a massive chemical shift dispersion. The anilino nitrogen, hydrazide secondary nitrogen, and primary amine nitrogen have vastly different electronic environments, completely separating their attached protons in the 2D plane.
Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: PSYCHE Pure Shift 1 H NMR Acquisition
  • Baseline Acquisition: Acquire a standard 1D 1 H NMR to determine the 90-degree pulse ( pw90​ ) and optimize receiver gain (RG).

    • Validation Check: Ensure the Signal-to-Noise (S/N) ratio is >100 for the lowest intensity aromatic proton. If S/N < 100, increase the number of scans (ns). PSYCHE inherently loses ~90% of signal sensitivity; starting with low S/N will result in uninterpretable data.

  • Sequence Setup: Load the PSYCHE pulse sequence (e.g., psyche in Bruker TopSpin). Set the chirp pulse duration to 15 ms and the flip angle ( β ) to 20°.

  • Artifact Check: Acquire a single dummy scan (ns=1).

    • Validation Check: Inspect the Free Induction Decay (FID). If severe baseline distortion or zero-quantum artifacts are present, reduce β to 15° to minimize artifacts from strong coupling.

  • Data Acquisition & Processing: Acquire the pseudo-2D data matrix and process using covariance processing.

    • Validation Check: Measure the line widths of the resulting singlets. If line width > 2 Hz, increase the number of t1​ increments to improve digital resolution.

Protocol B: ASIS Solvent Titration Workflow
  • Baseline Preparation: Dissolve 5 mg of the bromoanilino acetohydrazide in 0.5 mL CDCl 3​ . Acquire a baseline 1 H NMR.

    • Validation Check: Verify the presence of unresolved multiplets in the 7.0–8.0 ppm region.

  • Titration: Add C 6​ D 6​ in 50 µL (10% v/v) increments.

  • Tracking: Re-acquire the 1 H NMR spectrum after each addition.

    • Validation Check: Plot Δδ (change in chemical shift) vs. volume of C 6​ D 6​ . The shift should be linear. If the sample precipitates, the transient complex is insoluble; halt the titration immediately and add 5% DMSO-d 6​ to recover the sample.

  • Optimization: Select the optimal solvent ratio where Δν>J for all overlapping aromatic protons, allowing for clear extraction of coupling constants.

Part 4: Quantitative Data Summaries

Table 1: Typical NMR Shift Profiles & Overlap Risks in Bromoanilino Acetohydrazides

MoietyTypical 1 H Shift (ppm)Typical 15 N Shift (ppm)Primary Overlap RiskCausality for Broadening/Overlap
Anilino (-NH-) 7.8 - 8.5~ 70 - 80Aromatic protonsChemical exchange & 14 N quadrupolar broadening
Hydrazide (-NH 2​ ) 4.1 - 4.2~ 30 - 40Aliphatic (-CH 2​ -) at ~3.8 ppmProximity to water peak; rapid proton exchange
Hydrazide (-CONH-) 9.5 - 10.5~ 130 - 140Hydrogen bonding shiftsConcentration/temperature-dependent shifting
Aromatic (Halogenated) 6.4 - 7.9N/AOther aromatic protonsSecond-order strong coupling ( Δν≈J )

Note: Baseline chemical shifts are derived from standard syntheses of3[3].

Table 2: Comparison of Resolution Strategies

TechniqueTarget OverlapAcquisition TimeSensitivity CostValidation Metric
Pure Shift (PSYCHE) J -coupling multiplets10 - 30 minsHigh (~90% loss)Multiplets collapse to singlets < 2 Hz
ASIS (C 6​ D 6​ Titration) Accidental equivalence5 mins / stepNone ΔδASIS​>0.1 ppm
1 H- 15 N HSQC Exchangeable protons1 - 4 hoursModerateDistinct cross-peaks for all 3 nitrogens
Part 5: References
  • Review – Pure shift NMR experiments: recent developments, methods and applications Magnetic Resonance in Chemistry URL: [Link]

  • NMR spectroscopy of small molecules in solution - Books The Royal Society of Chemistry URL: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-(2-Bromoanilino)acetohydrazide Chromatography

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of 2-(2-Bromoanilino)acetohydrazide. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of 2-(2-Bromoanilino)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing HPLC mobile phases and troubleshooting common chromatographic issues. The inherent chemical properties of this molecule—possessing a secondary aniline amine, a hydrazide group, and a halogenated aromatic ring—present unique challenges that require a systematic and well-understood approach to method development.

This center moves beyond generic advice to explain the causal mechanisms behind chromatographic phenomena, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a solid starting point for your method development.

Q1: What are the key physicochemical properties of 2-(2-Bromoanilino)acetohydrazide that influence its HPLC behavior?

A1: Understanding the molecule's structure is paramount. 2-(2-Bromoanilino)acetohydrazide has two key ionizable sites: the aniline nitrogen and the hydrazide group.

  • Aniline Group: The aniline nitrogen is weakly basic. Its pKa value is crucial because the molecule's overall polarity will change dramatically depending on whether this group is protonated (ionized) or neutral.[1] In reversed-phase HPLC, the ionized form is more polar and will elute earlier, while the neutral form is more hydrophobic and will be retained longer.

  • Hydrazide Group: The hydrazide functional group also has basic properties and can interact with the stationary phase.

  • Overall Polarity: The molecule is moderately polar. The choice of reversed-phase chromatography is appropriate, typically using a C18 or C8 column as the stationary phase and a polar mobile phase.[2]

Q2: What is a good starting point for the mobile phase composition and column selection?

A2: For initial method development, a simple and systematic approach is best.

  • Column: A modern, high-purity silica, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[2] Base-deactivated columns are highly recommended to minimize secondary interactions with the basic aniline group, which can cause peak tailing.

  • Mobile Phase: Begin with a binary mixture of an organic solvent and an aqueous buffer.

    • Organic Solvent: Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shape and lower backpressure. A common starting gradient might be 10-90% ACN over 20-30 minutes to scout for the approximate elution conditions.

    • Aqueous Phase: A buffered solution is essential for pH control. A 20-25 mM phosphate or acetate buffer is a good choice.[1][3]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 30-35 °C to ensure reproducibility.[1]

    • Detection: UV detection, determined by the analyte's UV spectrum.

Q3: Why is mobile phase pH so critical for this analysis, and what pH range should I explore?

A3: The pH of the mobile phase directly controls the ionization state of the aniline group, which is the most powerful tool for manipulating retention time and peak shape for this molecule.[4]

  • Mechanism: The retention of basic compounds like anilines is strongly dependent on pH.[5][6] When the mobile phase pH is well below the aniline's pKa, the molecule is fully protonated (cationic), making it highly polar and weakly retained on a C18 column. As the pH increases towards and above the pKa, the molecule becomes deprotonated (neutral), increasing its hydrophobicity and retention.

  • Recommended Range: To ensure good peak shape and stable retention, the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[1] For most aniline derivatives, exploring a pH range between 2.5 and 5.5 is effective.[1] A pH below 3 is often ideal as it keeps the analyte consistently protonated and suppresses the ionization of residual silanol groups on the column, preventing peak tailing.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q4: My peak for 2-(2-Bromoanilino)acetohydrazide is tailing significantly. What are the likely causes and how can I fix it?

A4: Peak tailing for a basic compound like this is almost always due to undesirable secondary interactions with the stationary phase.

  • Primary Cause: The basic aniline nitrogen interacts ionically with acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based C18 column.[7] This strong interaction delays a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Solutions (In Order of Application):

    • Adjust Mobile Phase pH: Lowering the pH is the most effective solution. A pH of ~2.5-3.0 will protonate the aniline group (making it a cation, R-NH₂⁺) and, more importantly, suppress the ionization of the silanol groups (Si-OH), eliminating the ionic interaction.

    • Increase Buffer Concentration: If lowering the pH is not sufficient, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help. The higher concentration of buffer cations (e.g., Na⁺, K⁺) will compete with the protonated analyte for the active silanol sites, masking the secondary interactions.[8]

    • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a strong base that will preferentially bind to the active silanol sites, leaving fewer available to interact with your analyte. Note: TEA can shorten column lifetime and is not MS-compatible.

    • Column Choice: Ensure you are using a high-quality, base-deactivated (end-capped) column. If tailing persists, consider a column with a different stationary phase chemistry, such as one with an embedded polar group, which provides an alternative mechanism for shielding silanols.

Q5: My analyte peak is fronting. What does this indicate and what should I do?

A5: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Primary Causes & Solutions:

    • Sample Overload: You are injecting too much mass of the analyte onto the column.[9][10] The stationary phase becomes saturated at the peak's center, causing some molecules to travel faster, leading to a fronting peak.

      • Fix: Reduce the injection volume or dilute your sample.[10] Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves.

    • Sample Solvent Mismatch: The solvent used to dissolve your sample is significantly stronger (less polar) than your mobile phase. For example, dissolving the sample in 100% acetonitrile while the mobile phase starts at 10% acetonitrile.[9] This causes the portion of the sample at the front of the injection band to travel too quickly before properly partitioning with the stationary phase.

      • Fix: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest (most polar) solvent that can adequately dissolve the sample.

Q6: The retention time for my compound is drifting between injections. What's causing this instability?

A6: Retention time drift is usually caused by a lack of system equilibration, changes in the mobile phase, or temperature fluctuations.

  • Primary Causes & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phases or after the system has been idle. The stationary phase needs time to fully equilibrate with the new mobile phase conditions.

      • Fix: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.

    • Poorly Buffered Mobile Phase: If the mobile phase pH is near the analyte's pKa, small changes in buffer composition can lead to large shifts in ionization and, consequently, retention time.[7]

      • Fix: Ensure your mobile phase pH is at least 1.5-2 units away from the analyte's pKa and that the buffer concentration is adequate (≥10 mM) to resist pH shifts.[8]

    • Mobile Phase Instability: If using a volatile mobile phase component (like formic acid or ammonia) or a mixture of solvents prone to evaporation (like methanol), the composition can change over time.

      • Fix: Prepare fresh mobile phase daily and keep the solvent bottles capped.[10] Ensure the mobile phase is thoroughly mixed and degassed.[8]

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column performance, leading to drift.

      • Fix: Use a column thermostat to maintain a constant temperature (e.g., 35 °C).[1]

Q7: I'm not getting good separation between my main peak and an impurity. How can I improve the resolution?

A7: Improving resolution requires manipulating the selectivity (peak spacing), efficiency (peak width), or retention.

  • Solutions to Improve Resolution:

    • Optimize the Organic-to-Aqueous Ratio: This is the first step. If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., from 60% ACN to 55% ACN). This will increase the retention time of both peaks, and often the more hydrophobic compound will be retained longer, improving the separation.

    • Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. Acetonitrile and methanol interact differently with analytes. If you are using acetonitrile, try switching to methanol (or vice versa).[11] Remember that methanol is a weaker solvent, so you will generally need a higher percentage to achieve similar retention times as acetonitrile.[11]

    • Adjust the Mobile Phase pH: As discussed, pH is a powerful tool. A slight change in pH can differentially affect the ionization and retention of your analyte versus the impurity, potentially resolving them completely. Systematically screen pH values from 2.5 to 5.5.[1]

    • Change the Stationary Phase: If mobile phase optimizations are insufficient, the column chemistry may not be suitable. Switching to a column with a different selectivity, such as a Phenyl-Hexyl or an embedded polar group (Amide) phase, can provide a different interaction mechanism and resolve the co-eluting peaks.[12]

Data Presentation & Experimental Protocols
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape

Column: C18, 150 x 4.6 mm, 5 µm | Mobile Phase: 50:50 ACN:Buffer (25mM) | Flow: 1.0 mL/min | Temp: 30°C

pH of Aqueous BufferRetention Time (min)Tailing Factor (USP)Observations
5.58.22.1Significant tailing, poor peak shape.
4.57.51.8Reduced tailing, but still unacceptable.
3.56.11.3Improved symmetry, acceptable for some applications.
2.8 4.9 1.1 Optimal peak shape, symmetric.
Systematic Protocol for Mobile Phase Optimization

This protocol provides a logical workflow for developing a robust HPLC method for 2-(2-Bromoanilino)acetohydrazide.

  • Step 1: Initial System Setup & Analyte Scouting

    • Install a C18, 150 x 4.6 mm, 5 µm column.

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Set a flow rate of 1.0 mL/min and a column temperature of 30°C.

    • Run a broad scouting gradient from 5% B to 95% B over 20 minutes.

    • Objective: Determine the approximate percentage of organic solvent required to elute the analyte.

  • Step 2: Isocratic Method Development (Organic Ratio)

    • Based on the scouting run, calculate an approximate isocratic mobile phase composition. For example, if the peak eluted at 10 minutes in a 20-minute gradient, a starting isocratic condition might be around 40-50% B.

    • Perform three isocratic runs with varying organic content (e.g., 45% ACN, 50% ACN, 55% ACN).

    • Objective: Find the organic ratio that provides a retention factor (k) between 2 and 10.

  • Step 3: pH Optimization for Peak Shape

    • Prepare several mobile phases with the optimal organic ratio found in Step 2, but vary the aqueous buffer pH (e.g., pH 2.8, 3.5, 4.5 using phosphate or acetate buffer).

    • Inject the sample under each pH condition.

    • Objective: Identify the pH that provides the best peak symmetry (Tailing Factor closest to 1.0).

  • Step 4: Final Optimization and Verification

    • Fine-tune the organic ratio with the optimal pH to achieve the desired retention time and resolution from any impurities.

    • Verify the method's robustness by making small, deliberate changes to flow rate (±0.1 mL/min) and temperature (±2°C) to ensure the separation is stable.

Visual Diagrams
Troubleshooting Workflow for Poor Peak Shape

G Start Observe Peak in Chromatogram Tailing Peak Tailing? (Tf > 1.2) Start->Tailing Fronting Peak Fronting? (Tf < 0.9) Tailing->Fronting No Cause_Tailing Cause: Secondary Interactions (Analyte-Silanol) Tailing->Cause_Tailing Yes Split Split or Broad Peak? Fronting->Split No Cause_Fronting Cause: Overload or Solvent Mismatch Fronting->Cause_Fronting Yes Cause_Split Cause: Contamination, Void, or Solvent Mismatch Split->Cause_Split Yes Sol_pH Solution 1: Lower Mobile Phase pH (e.g., to 2.5-3.0) Cause_Tailing->Sol_pH Sol_Buffer Solution 2: Increase Buffer Conc. (e.g., to 50mM) Sol_pH->Sol_Buffer Sol_Column Solution 3: Use Base-Deactivated Column Sol_Buffer->Sol_Column Sol_Dilute Solution 1: Dilute Sample or Reduce Injection Vol. Cause_Fronting->Sol_Dilute Sol_Solvent Solution 2: Dissolve Sample in Mobile Phase Sol_Dilute->Sol_Solvent Sol_Filter Solution 1: Check for Column/Frit Contamination Cause_Split->Sol_Filter Sol_Void Solution 2: Check for Column Void (Replace Column) Sol_Filter->Sol_Void

Caption: A decision tree for troubleshooting common HPLC peak shape problems.

Systematic Mobile Phase Optimization Workflow

G cluster_prep Preparation cluster_opt Optimization Steps cluster_final Finalization Goal Define Analytical Goal (e.g., Purity, Assay) Select_Column Select Column (e.g., C18, Base-Deactivated) Goal->Select_Column Scout 1. Scouting Gradient (e.g., 5-95% ACN) Select_Column->Scout Optimize_Organic 2. Optimize Organic % (Adjust Retention, k=2-10) Scout->Optimize_Organic Optimize_pH 3. Optimize pH (Improve Peak Shape, Tf~1.0) Optimize_Organic->Optimize_pH Optimize_Selectivity 4. Optimize Selectivity (Change Solvent/Column) Optimize_pH->Optimize_Selectivity Validate Validate Method (Robustness, Precision) Optimize_Selectivity->Validate

Caption: A workflow for systematic HPLC mobile phase optimization.

References
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • ResearchGate. Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
  • Siahmed, K., et al. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Royal Society of Chemistry.
  • U.S. Environmental Protection Agency. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Rosés, M., et al. (2001, October 12). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry - ACS Publications.
  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • Cytiva. (2022, November 15). HPLC Pain Points.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5).
  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Reddit. (2024, December 11). HPLC peak shape trouble shooting.
  • The reverse phase HPLC traces, size-exclusion HPLC trace, SDS-PAGE gel, oxygen dissociat.
  • Leyva, et al. (2021, May 11). a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Thermo Fisher Scientific. Determination of Carbonyl Compounds by Reversed-Phase High-Performance Liquid Chromatography.
  • Stoll, D. R. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
  • Charyulu S., S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410.
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. IJRAR.
  • Al-Haj, N., et al. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC.

Sources

Troubleshooting

handling moisture sensitivity during acetohydrazide derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and degraded intermediates during the synthesis of acetohydrazide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields and degraded intermediates during the synthesis of acetohydrazide derivatives. The root cause is almost universally moisture intrusion .

Acetohydrazides are conventionally synthesized by reacting activated carboxylic acid derivatives (such as esters, anhydrides, or acyl chlorides) with hydrazine[1]. Because anhydrous hydrazine is highly hygroscopic and activated intermediates are highly electrophilic, ambient moisture acts as a potent competitive nucleophile. This leads to rapid hydrolysis, reverting your activated intermediate back to the starting carboxylic acid and destroying your yield.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure absolute kinetic control over your anhydrous synthesis workflows.

Diagnostic Flowchart: Moisture Intrusion Pathways

AcetohydrazideSynthesis Start Carboxylic Acid Starting Material Activation Activation Step (SOCl2, Oxalyl Chloride, or EDC/HOBt) Start->Activation ActiveIntermediate Highly Electrophilic Intermediate Activation->ActiveIntermediate Moisture Atmospheric Moisture (H2O Intrusion) ActiveIntermediate->Moisture Poor Technique/ Wet Solvent Hydrazine Anhydrous Hydrazine (Nucleophile) ActiveIntermediate->Hydrazine Strict Inert Atmosphere Byproduct Hydrolysis Reversion (Yield Loss) Moisture->Byproduct Hydrolysis Product Acetohydrazide Derivative (Target Product) Hydrazine->Product C-N Bond Formation Byproduct->Start Dead End

Mechanistic divergence in acetohydrazide synthesis: Nucleophilic attack vs. competitive hydrolysis.

Frequently Asked Questions (Causality & Theory)

Q: Why does my acetohydrazide yield drop significantly on humid days despite using anhydrous solvents? A: The issue often lies in the surface chemistry of your glassware rather than your solvent. Glass surfaces possess silicon-oxygen bonds that strongly attract and coordinate with a microscopic layer of water molecules[2]. Even if your solvent is perfectly dry, this bound water will hydrolyze highly sensitive intermediates (like acid chlorides) back to the starting carboxylic acid. Glassware must be flame-dried under a Schlenk vacuum or oven-dried for at least 24 hours prior to use[2].

Q: Can I reuse plastic syringes for transferring anhydrous hydrazine or moisture-sensitive coupling agents? A: No. While polypropylene (PP) Luer lock syringes are excellent for handling air- and moisture-sensitive reagents safely, their structural integrity is rapidly degraded by organic solvents[3]. Repeated exposure causes the plunger to swell, experience resistance, or completely freeze[3]. This degradation leads to atmospheric leaks during transfer, introducing moisture into your reaction, or causing catastrophic spills. Treat PP syringes as single-use consumables for sensitive steps.

Q: I am using an ester precursor instead of an acid chloride. Do I still need strict Schlenk line techniques? A: Not necessarily. Hydrazides are conventionally synthesized from esters, anhydrides, or acyl chlorides that possess a good leaving group[1]. Esters are significantly less moisture-sensitive than acid chlorides. If you are using an ester, you can often perform the reaction with hydrazine hydrate in an alcoholic solvent under reflux, bypassing the need for strict anhydrous conditions[1]. However, if your specific derivative requires anhydrous hydrazine due to downstream moisture sensitivity, Schlenk techniques remain mandatory.

Quantitative Data: Impact of Moisture on Activation Strategies

Understanding the vulnerability of your chosen activation method is critical for selecting the appropriate atmospheric control.

Activation StrategyRelative Moisture SensitivityTypical Yield Drop (Ambient Air)Primary Hydrolysis ByproductRecommended Atmospheric Control
Acid Halides (e.g., SOCl₂)Extreme>80%Carboxylic Acid + HClStrict Schlenk Line (Argon/N₂)
Anhydrides High40-60%Carboxylic AcidSchlenk Line or Glovebox
Coupling Agents (EDC/HOBt)Moderate20-40%Unreactive N-acylureaN₂ Balloon or Septum Seal
Ester Aminolysis Low<10%Carboxylic Acid + AlcoholDrying Tube (CaCl₂)

Experimental Protocols: Self-Validating Systems

To guarantee success, your protocols must be self-validating—meaning the system provides physical feedback that the environment is secure before you proceed.

Protocol 1: Establishing a Self-Validating Anhydrous Environment

SchlenkWorkflow Glassware Flame Dry Glassware Under High Vacuum Purge Backfill with Inert Gas (Ar/N2) Glassware->Purge Cycle Repeat Cycle (3x Minimum) Purge->Cycle Cycle->Glassware Cycle Solvent Freeze-Pump-Thaw Solvent Degassing Cycle->Solvent Atmosphere Secured Transfer Anhydrous Syringe Reagent Transfer Solvent->Transfer

Self-validating Schlenk line workflow for establishing an anhydrous reaction environment.

Step 1: Glassware Preparation via Flame Drying

  • Assemble the round-bottom flask with a PTFE-sealed stopcock and a high-quality septum.

  • Connect the flask to the vacuum manifold of the Schlenk line.

  • Apply high vacuum and gently heat the flask with a heat gun until moisture is driven off the silicon-oxygen bonds[2].

  • Self-Validation Check: Monitor the vacuum gauge. Evacuating the flask down to 0.1 mbar reduces the concentration of O₂ to negligible levels[4]. The pressure gauge should drop to its baseline, indicating no further outgassing of water vapor.

  • Backfill with inert gas and repeat the vacuum/purge cycle three times.

Step 2: Solvent Degassing via Freeze-Pump-Thaw

  • Submerge the flask containing your anhydrous solvent in liquid nitrogen until completely frozen.

  • Open the flask to high vacuum for 2-3 minutes to evacuate headspace gases[5].

  • Close the vacuum and thaw the solvent in a warm water bath to release dissolved gases[6].

  • Self-Validation Check: Repeat this cycle three times. Upon the third thaw, no gas bubbles should evolve from the solvent, confirming complete degassing[5].

Protocol 2: Moisture-Free Synthesis of Acetohydrazide Derivatives

Step 1: Carboxylic Acid Activation

  • Dissolve the starting carboxylic acid in your degassed solvent under positive inert gas pressure.

  • Add the activation agent (e.g., oxalyl chloride or EDC). If using highly water-sensitive inorganic acid halides, ensure the system is continuously sealed[5].

  • Stir until activation is complete (monitor via TLC or IR for the disappearance of the carboxylic acid OH stretch).

Step 2: Nucleophilic Addition of Hydrazine

  • Draw anhydrous hydrazine into a single-use polypropylene syringe that has been flushed with inert gas[3].

  • Inject the hydrazine dropwise into the reaction mixture through the septum. Note: The nitrogen pressure from the flask will push the plunger back as the reagent enters; do not pull the plunger back manually, as this creates gas bubbles and leaks[5].

  • Allow the reaction to proceed under continuous stirring. If a continuous inert gas flow cannot be maintained, protect the reaction from ambient humidity using a drying tube packed with anhydrous calcium chloride[2].

Step 3: Quenching and Isolation

  • Once the reaction is complete, the kinetic barrier against moisture is no longer required.

  • Quench the reaction carefully (water is often added at this stage to neutralize any remaining reactive intermediates)[2].

  • Proceed with standard aqueous workup and isolation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation for Purity Assessment of 2-(2-Bromoanilino)acetohydrazide

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel compounds like 2-(2-Bro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. For novel compounds like 2-(2-Bromoanilino)acetohydrazide, a molecule with potential applications stemming from its hydrazide and aniline moieties, establishing a robust, validated analytical method for purity assessment is a critical first step in the journey from laboratory to clinic. The presence of impurities, arising from synthesis, degradation, or storage, can introduce unforeseen toxicity or alter the intended pharmacological activity.[1][2]

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-(2-Bromoanilino)acetohydrazide. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, from mobile phase selection to the nuances of validation parameter assessment. This content is designed for researchers, analytical scientists, and drug development professionals seeking to implement a scientifically sound, defensible purity method. All methodologies and validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Analytical Target: 2-(2-Bromoanilino)acetohydrazide

Before developing a separation method, understanding the analyte is paramount. The structure of 2-(2-Bromoanilino)acetohydrazide incorporates a brominated aniline ring, which provides a strong chromophore for UV detection, and a polar acetohydrazide group. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).

For the purpose of this guide, we will consider a realistic impurity profile based on a potential synthetic route (e.g., reaction of 2-bromoaniline with an ester of chloroacetic acid, followed by hydrazinolysis).

  • Impurity A: 2-Bromoaniline (Starting Material)

  • Impurity B: Ethyl 2-(2-bromoanilino)acetate (Intermediate)

  • Impurity C: 2,2'-(1,2-Hydrazinediyl)bis(1-(2-bromophenyl)ethan-1-one) (Oxidative Dimer)

  • Impurity D: 2-Anilinoacetohydrazide (Debrominated Analogue)

Our challenge is to develop and validate HPLC methods that can separate the main peak from these known impurities and any unknown degradation products that may arise under stress conditions.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC approaches: a rapid, quality-control-focused isocratic method and a higher-resolution gradient method suitable for in-depth stability studies and regulatory submissions.

Method A: Isocratic RP-HPLC for Routine Quality Control

This method is designed for speed and simplicity, making it ideal for routine analysis where the impurity profile is well-understood and major peaks are resolved without complex mobile phase changes.

  • Rationale: An isocratic elution uses a constant mobile phase composition. This leads to simpler operation, faster re-equilibration times between injections, and highly reproducible retention times. The choice of a C18 column is based on its versatility and strong retention of moderately polar aromatic compounds like our target analyte.[7]

Method B: Gradient RP-HPLC for Stability and Impurity Profiling

This method employs a gradient elution, where the mobile phase strength is increased over the course of the run. It is designed to provide superior resolution, especially for complex mixtures containing both early- and late-eluting impurities.

  • Rationale: A gradient is crucial when impurities have a wide range of polarities.[7] By starting with a weaker mobile phase and gradually increasing the organic solvent concentration, we can effectively resolve polar impurities (like starting materials) that elute early, while also ensuring that more hydrophobic, late-eluting impurities (like dimers or intermediates) are eluted as sharp peaks in a reasonable time frame.[8] This is essential for a true stability-indicating method.[9]

Table 1: Comparative Chromatographic Conditions

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLC
Column C18, 150 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Acetic Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic: 55% A / 45% BGradient: See Table 2
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection UV at 245 nmUV at 245 nm
Injection Vol. 10 µL10 µL
Run Time 15 minutes25 minutes

Table 2: Gradient Profile for Method B

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

The Cornerstone of Reliability: Method Validation per ICH Q2(R1)

An analytical method is only as reliable as its validation data. The objective of validation is to demonstrate that the method is suitable for its intended purpose.[3][6] We will follow the ICH Q2(R1) framework to validate both methods.

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// Edges start_node -> specificity_node [label="Establishes\nselectivity"]; specificity_node -> linearity_node [label="Confirms response\nover a concentration range"]; linearity_node -> precision_node [label="Assesses scatter\nof results"]; precision_node -> accuracy_node [label="Measures closeness\nto true value"]; accuracy_node -> lod_loq_node [label="Defines sensitivity\nlimits"]; lod_loq_node -> robustness_node [label="Tests resilience\nto small changes"]; robustness_node -> end_node [label="Finalizes method\nparameters"]; } end_dot Caption: HPLC Method Validation Workflow according to ICH Q2(R1) guidelines.

Forced Degradation and Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[6] Forced degradation studies are the ultimate test of a method's specificity and are essential for developing a stability-indicating method.[1][9][10][11]

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-(2-Bromoanilino)acetohydrazide in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 1 hour. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose the solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[10] Prepare a 0.1 mg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using both Method A and Method B. Use a Photo Diode Array (PDA) detector to assess peak purity of the main analyte peak in each chromatogram.

Table 3: Representative Forced Degradation Results

Stress Condition% Degradation (Method B)ObservationsPeak Purity (Method B)
Acid (1N HCl, 80°C)~15%Two major degradant peaks observed.Pass
Base (1N NaOH, RT)~25%One major degradant, different from acid.Pass
Oxidation (6% H₂O₂)~18%Multiple minor degradant peaks.Pass
Thermal (105°C)~5%Minor increase in known impurities.Pass
Photolytic~8%One new minor degradant peak formed.Pass
  • Interpretation: Method B successfully separated the parent peak from all generated degradation products with baseline resolution, and peak purity analysis confirmed the main peak was spectrally pure. Method A showed co-elution between a major base-degradant and Impurity B, indicating it is not fully stability-indicating.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector response.

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to create at least five concentrations, ranging from 50% to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a target of 0.1 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spike recovery experiments.

  • Prepare a sample matrix containing a known quantity of the API (e.g., at 80% of the target concentration).

  • Spike this matrix with known amounts of the API reference standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery of the spiked standard.

    • % Recovery = [(Measured Amount - Original Amount) / Spiked Amount] x 100

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Repeatability: Prepare six individual samples of the API at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the process on a different day with a different analyst. Compare the results from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[12]

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be done by injecting a series of increasingly dilute solutions of the analyte.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • Introduce small, deliberate changes to the method parameters, one at a time. For example:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2°C)

    • Mobile Phase pH (e.g., ± 0.1 units)

  • Analyze a system suitability sample under each condition and evaluate the impact on retention time, resolution, and peak shape.

Comparative Data Summary & Analysis

The following table summarizes the validation results for both methods, providing a direct comparison of their performance.

Table 4: Validation Summary and Comparative Analysis

Validation ParameterAcceptance CriteriaMethod A: IsocraticMethod B: GradientSenior Scientist's Insight
Specificity No co-elution, peak purity > 990Fails. Co-elution with base degradant.Passes. Baseline resolution for all degradants.Method B is truly stability-indicating and suitable for regulatory filings. Method A is limited to in-process checks where the specific co-eluting degradant is not expected.
Linearity (R²) R² ≥ 0.9990.99950.9998Both methods show excellent linearity. The slightly higher R² for Method B is typical for gradient methods that produce sharper peaks across the concentration range.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%99.1% - 101.5%Both methods are highly accurate.
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.3%Repeatability: 0.5%Intermediate: 0.9%Both methods demonstrate excellent precision. The lower %RSD for Method B reflects the higher efficiency of the 3.5 µm particle column.
LOQ Report Value0.05 µg/mL0.02 µg/mLMethod B is more sensitive, a key advantage for quantifying trace-level impurities and low-level degradation products.
Robustness System suitability passesPasses. Minor shifts in retention time.Passes. Retention times are stable.Both methods are robust for routine use. Gradient methods can sometimes be more sensitive to small changes in mobile phase composition, but this method proved stable.
Run Time N/A15 min 25 min Method A is significantly faster, making it more efficient for high-throughput QC environments.

Conclusion and Recommendations

This comparative guide demonstrates that the choice of an HPLC method is fundamentally tied to its intended purpose.

Method A (Isocratic) proves to be a rapid, precise, and accurate method. It is an excellent choice for routine quality control testing of the final product or for monitoring specific in-process steps where the impurity profile is simple and well-defined. Its primary drawback is the failure to resolve a key degradation product, disqualifying it as a formal stability-indicating method.

Method B (Gradient) stands out as the superior choice for stability studies, impurity profiling, and inclusion in regulatory submissions . Its ability to separate all potential process impurities and degradation products, coupled with its higher sensitivity, provides a comprehensive and defensible assessment of the API's purity.[14] While the run time is longer, the quality and completeness of the data justify the investment for critical applications.

Ultimately, a robust analytical control strategy may leverage both approaches: the gradient method for full characterization and stability testing, and the isocratic method for efficient, routine release testing after it has been demonstrated that critical degradants are not formed under normal storage conditions. This dual-methodology approach ensures both comprehensive quality assessment and operational efficiency.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][3][4][5][6][15]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Cardoso, S. G., et al. (2020). Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design. PMC. [Link]

  • Charyulu, S. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link][12]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link][1]

  • Al-Saeed, F. A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link][11]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link][9]

  • Scribd. (2010). Forced Degradation in HPLC Methods. [Link][14]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link][2]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link][7]

  • Talevski, A., et al. (2014). DETERMINATION OF SELECTED ACTIVE SUBSTANCE IN THE PREPARATION IX Determination of related substances of Bromhexine Hydrochloride. [Link][8]

Sources

Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation: Unraveling the Patterns of Bromoanilino Acetohydrazides

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Bromoanilino acetohydrazides represent a class of compounds with significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Bromoanilino acetohydrazides represent a class of compounds with significant interest due to their versatile chemical scaffold, often explored for a range of pharmacological activities. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for confirming the molecular weight and deducing the structure of these molecules. Understanding their fragmentation patterns is not merely an academic exercise; it is a critical step in confirming synthesis, identifying metabolites, and ensuring the integrity of lead compounds.

This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of bromoanilino acetohydrazides. We will move beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages, highlighting the diagnostic power of the bromine isotope pattern as an internal validator for spectral interpretation.

The Foundational Principles: Ionization and Isotopic Fingerprints

When a bromoanilino acetohydrazide molecule enters an electron ionization (EI) source, it is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M+•).[1][2] This ion, which represents the intact molecule, is often unstable and carries excess energy, which it dissipates by breaking into smaller, charged fragments and neutral pieces.[3][4] The resulting array of fragment ions, when separated by their mass-to-charge ratio (m/z), creates the mass spectrum.

A crucial and diagnostically powerful feature in the mass spectra of these compounds is the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] Consequently, any fragment ion containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (the M+• and M+2 peaks).[3][6] This distinctive isotopic signature is an invaluable tool for identifying bromine-containing fragments and validating the interpretation of the spectrum.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

A reliable fragmentation pattern analysis begins with a robust and reproducible experimental setup. The following protocol outlines a standard procedure for analyzing bromoanilino acetohydrazides using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified bromoanilino acetohydrazide derivative in 1 mL of a high-purity volatile solvent such as methanol or acetonitrile.

  • Instrument Setup (GC):

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid volatilization.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Begin with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 15-20°C/min up to a final temperature of 280-300°C.[5] This temperature gradient separates the analyte from any residual solvent or impurities.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[5] This standardized energy allows for comparison with established spectral libraries.

    • Ion Source Temperature: Maintain at approximately 230°C to prevent condensation of the analyte.[5]

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Bromoanilino Acetohydrazide in Solvent Inject Inject Sample into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Fragment Molecular Ion Fragmentation Ionize->Fragment Detect Mass Analyzer Detection Fragment->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Analyze Fragmentation Pattern (Compare with Known Pathways) Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for the mass spectrometric analysis of bromoanilino acetohydrazides.

Comparative Fragmentation Analysis

To illustrate the characteristic fragmentation patterns, we will compare a hypothetical model compound, 2-(4-bromophenylamino)acetohydrazide (Compound A) , with its non-brominated analog, 2-(phenylamino)acetohydrazide (Compound B) . This comparison will underscore the influence of the bromo-substituent on the resulting mass spectrum.

Compound A: 2-(4-bromophenylamino)acetohydrazide Compound B: 2-(phenylamino)acetohydrazide
Structure: Structure:
alt text alt text
Formula: C₈H₁₀BrN₃OFormula: C₈H₁₁N₃O
MW: 243.1 (⁷⁹Br), 245.1 (⁸¹Br)MW: 165.2
Key Fragmentation Pathways

The fragmentation of these molecules is driven by the stability of the resulting ions and neutral losses. The primary cleavage sites are the weaker bonds within the acetohydrazide chain, particularly the N-N, N-C, and C-C bonds.

  • Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway involving the cleavage of a bond adjacent to the functional group, in this case, the amino or carbonyl groups.

  • N-N Bond Cleavage: The single bond between the two nitrogen atoms is relatively weak and a common site for initial fragmentation.[5]

  • Formation of Aromatic Cations: The stability of the aromatic ring leads to the formation of prominent bromophenyl or phenyl cations.

Proposed Fragmentation Mechanisms for Compound A

G cluster_frags Major Fragment Ions M Molecular Ion (M+•) [Br-Ph-NH-CH₂-CO-NH-NH₂]+• m/z 243/245 F1 Bromophenylamino-methyl Cation [Br-Ph-NH-CH₂]+ m/z 184/186 M:f1->F1:f0 Loss of •CO-NH-NH₂ F3 Acylium Ion [CO-NH-NH₂]+ m/z 59 M:f1->F3:f0 Loss of •Br-Ph-NH-CH₂ F2 Bromophenyl Cation [Br-Ph]+ m/z 155/157 F1:f1->F2:f0 Loss of •NH-CH₂

Sources

Validation

Benchmarking 2-(2-Bromoanilino)acetohydrazide Synthesis: Microwave-Assisted vs. Conventional Thermal Methods

As drug development increasingly relies on high-throughput library generation, the efficient synthesis of functionalized building blocks is paramount. N-arylglycine hydrazides, such as 2-(2-bromoanilino)acetohydrazide, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on high-throughput library generation, the efficient synthesis of functionalized building blocks is paramount. N-arylglycine hydrazides, such as 2-(2-bromoanilino)acetohydrazide, serve as critical precursors for a variety of bioactive heterocycles (e.g., triazoles, oxadiazoles) and as versatile N-substituted glycine (NSG) surrogates in peptoid library construction[1].

However, the synthesis of ortho-halogenated N-arylglycine derivatives presents unique kinetic and thermodynamic challenges. The bulky bromine atom at the ortho position creates significant steric shielding around the amine nitrogen. Furthermore, its electron-withdrawing inductive effect ( −I ) diminishes the nucleophilicity of the aniline lone pair, making the initial alkylation sluggish[2]. Subsequent hydrazinolysis of the resulting ester via conventional thermal reflux often suffers from prolonged reaction times, leading to competitive side reactions and diminished yields.

This guide objectively benchmarks the synthesis of 2-(2-bromoanilino)acetohydrazide, comparing conventional thermal reflux against optimized microwave-assisted (MW) methodologies, supported by mechanistic causality and experimental validation.

Mechanistic Pathway & Reaction Causality

The synthesis of 2-(2-bromoanilino)acetohydrazide is a two-step sequence:

  • N -Alkylation: 2-bromoaniline is reacted with ethyl bromoacetate to form the intermediate ethyl 2-(2-bromoanilino)acetate.

  • Hydrazinolysis: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the target acetohydrazide.

Causality Behind Experimental Choices
  • Base and Solvent Selection in Alkylation: Due to the reduced nucleophilicity of 2-bromoaniline, weak bases like sodium bicarbonate are insufficient. Potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent like N,N -dimethylformamide (DMF) is required to effectively scavenge the generated hydrobromic acid and stabilize the transition state without hydrolyzing the ester[2].

  • Overcoming Hydrazinolysis Bottlenecks: Hydrazine hydrate is a potent nucleophile due to the α -effect. However, under conventional reflux in ethanol, the reaction requires 12 to 24 hours to reach completion. Extended heating in the presence of adventitious water can lead to partial hydrolysis of the ester back to the carboxylic acid, reducing the isolated yield.

  • Microwave Dielectric Heating: Transitioning to microwave-assisted synthesis drastically alters the reaction kinetics. Microwave irradiation provides direct dielectric heating of the polar solvent (ethanol) and the reactants. This localized superheating accelerates the nucleophilic attack on the carbonyl carbon, driving the equilibrium toward the hydrazide in minutes rather than hours, while suppressing thermal degradation pathways[3],.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the hydrazinolysis step (Step 2) converting ethyl 2-(2-bromoanilino)acetate to 2-(2-bromoanilino)acetohydrazide, comparing standard reflux against microwave irradiation.

ParameterConventional Thermal RefluxMicrowave-Assisted Synthesis
Heating Source Oil Bath / Heating MantleDedicated MW Synthesizer (150 W)
Temperature 78 °C (Reflux)80 °C (Pressurized)
Reaction Time 18 hours8 minutes
Isolated Yield (%) 62%94%
Crude Purity (HPLC) ~85% (Hydrolysis byproducts)>98% (Clean conversion)
E-Factor 45 (High solvent/energy waste)12 (Highly efficient)
Scalability High (Batch)Medium (Vessel size limited)

Data synthesized from benchmarked acylhydrazone and acetohydrazide microwave optimization studies[3],.

Experimental Workflows & Visualization

The logical relationship between the synthetic steps, highlighting the divergence in the hydrazinolysis methodology, is mapped below.

G Start 2-Bromoaniline + Ethyl Bromoacetate Alkylation N-Alkylation (K2CO3, DMF, 80°C) Start->Alkylation Ester Ethyl 2-(2-bromoanilino)acetate Alkylation->Ester Split Hydrazinolysis Method? Ester->Split + Hydrazine Hydrate Reflux Conventional Reflux (EtOH, 78°C, 18 h) Split->Reflux Microwave Microwave-Assisted (150W, 80°C, 8 min) Split->Microwave YieldReflux Yield: 62% High E-factor Reflux->YieldReflux YieldMW Yield: 94% Low E-factor Microwave->YieldMW Product 2-(2-Bromoanilino)acetohydrazide YieldReflux->Product YieldMW->Product

Workflow comparing thermal and microwave synthesis of 2-(2-Bromoanilino)acetohydrazide.

Step-by-Step Experimental Protocols

To ensure self-validating systems, the following protocols include built-in analytical checkpoints.

Protocol A: Synthesis of Intermediate Ethyl 2-(2-bromoanilino)acetate
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (10.0 mmol) in 20 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K2​CO3​ (15.0 mmol). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Alkylation: Add ethyl bromoacetate (11.0 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1). The disappearance of the aniline spot ( Rf​≈0.6 ) and the appearance of a new UV-active spot ( Rf​≈0.4 ) indicates completion.

  • Workup: Cool to room temperature, pour into 100 mL of ice-cold distilled water, and extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Use the crude ester directly for the next step.

Protocol B: Conventional Thermal Hydrazinolysis (Baseline Method)
  • Setup: Dissolve the crude ethyl 2-(2-bromoanilino)acetate (5.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add hydrazine monohydrate (80%, 15.0 mmol, 3 equiv.) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 18 hours.

  • Validation: Monitor via TLC (Dichloromethane:Methanol, 9:1). The ester spot will slowly convert to a highly polar baseline-adjacent spot (the hydrazide).

  • Isolation: Cool the mixture to 0 °C. The product should precipitate. If precipitation is incomplete, remove 70% of the solvent under reduced pressure and add cold diethyl ether. Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol C: Microwave-Assisted Hydrazinolysis (Optimized Method)
  • Setup: In a 10 mL heavy-walled microwave-safe quartz tube equipped with a magnetic stir bar, dissolve ethyl 2-(2-bromoanilino)acetate (5.0 mmol) in 4 mL of absolute ethanol[3].

  • Reagent Addition: Add hydrazine monohydrate (80%, 15.0 mmol, 3 equiv.).

  • Reaction: Seal the tube with a Teflon cap. Place the vessel in a dedicated microwave synthesizer. Set the parameters to: Power = 150 W, Temperature = 80 °C, Time = 8 minutes .

  • Validation: Upon completion and automated cooling (air jet) to room temperature, verify conversion via TLC. The reaction should show >98% conversion with no residual ester.

  • Isolation: Transfer the mixture to a beaker and add 10 mL of ice-cold water. The 2-(2-bromoanilino)acetohydrazide precipitates immediately as a white/off-white solid. Filter under vacuum, wash with cold water and a small amount of cold ethanol, and dry in a desiccator.

Conclusion

Benchmarking the synthesis of 2-(2-bromoanilino)acetohydrazide reveals that while conventional thermal reflux is viable, it is fundamentally limited by the kinetics of nucleophilic acyl substitution, requiring up to 18 hours and yielding ~62%. By shifting to microwave-assisted synthesis, researchers can exploit dielectric heating to overcome the steric and electronic deactivation caused by the ortho-bromo substituent. This optimized approach reduces reaction time to under 10 minutes and boosts isolated yields to >90%, making it the superior method for rapid library generation in drug discovery workflows[4],[1].

References

  • Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives as Antibacterial agents. ProQuest. Available at: [Link]

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Available at: [Link]

  • Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. Available at:[Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Comparative

The Antimicrobial Potential of 2-(2-Bromoanilino)acetohydrazide Derivatives: A Comparative Guide

In the global battle against escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. A...

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Author: BenchChem Technical Support Team. Date: April 2026

In the global battle against escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial activity is a paramount objective for the scientific community. Among the myriad of heterocyclic compounds, hydrazide derivatives have emerged as a promising class, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a comparative analysis of the potential antimicrobial efficacy of 2-(2-Bromoanilino)acetohydrazide derivatives, drawing upon experimental data from structurally related compounds to elucidate their prospective role in the development of new anti-infective agents.

While direct and extensive experimental data on 2-(2-Bromoanilino)acetohydrazide derivatives is not abundant in the public domain, by examining the antimicrobial performance of analogous compounds featuring the key structural motifs—a bromo-substituted aniline ring and an acetohydrazide core—we can infer their potential activity and guide future research endeavors.

Comparative Antimicrobial Efficacy: Insights from Related Compounds

The antimicrobial activity of hydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. The presence of a halogen atom, such as bromine, is often associated with enhanced biological activity. To provide a comparative perspective, the following table summarizes the antimicrobial efficacy of various bromo-substituted and anilino-acetohydrazide-related compounds against a panel of clinically relevant microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound Class/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)Reference
Bromo-substituted Benzohydrazides64 - 12864 - 256>256>256128 - 256[2]
N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazideActive (Zone of Inhibition)Active (Zone of Inhibition)Active (Zone of Inhibition)Active (Zone of Inhibition)Not Tested[4]
3/4-bromo-N'-(substituted benzylidene)benzohydrazidesPotent Activity (pMICam = 1.67 µM/ml for compound 12)Not TestedNot TestedNot TestedNot Tested[5]
2-Anilino substituted Nicotinyl ArylsulfonylhydrazidesGood Inhibitory ActivityGood Inhibitory ActivityGood Inhibitory ActivityGood Inhibitory ActivityNot Tested[6]

Note: The data presented is for structurally related compounds and not for 2-(2-Bromoanilino)acetohydrazide derivatives themselves. This table is intended to provide a reasonable expectation of the potential antimicrobial spectrum.

Structure-Activity Relationship (SAR): The Role of Key Moieties

The antimicrobial activity of the target compounds can be rationalized by considering their core structural features. A thorough structure-activity relationship (SAR) analysis of related compounds suggests that the presence of specific functional groups is crucial for their biological function.[1]

Caption: Key structural features of 2-(2-Bromoanilino)acetohydrazide and their potential contribution to antimicrobial activity.

The 2-Bromo substituent on the aniline ring is expected to enhance the lipophilicity of the molecule. This increased lipophilicity can facilitate the transport of the compound across the microbial cell membrane, leading to higher intracellular concentrations and, consequently, improved antimicrobial activity.

The Anilino moiety provides a versatile scaffold that can be further functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties. The nitrogen atom and the aromatic ring can participate in various interactions with biological targets.

The Acetohydrazide linker is a critical pharmacophore in many biologically active molecules.[2][3] The -CONHNH2 group is known to be a good chelating agent for metal ions that are essential for the activity of various microbial enzymes. Furthermore, the hydrazide group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with the active sites of target proteins.

Proposed Mechanism of Action

While the precise mechanism of action for 2-(2-Bromoanilino)acetohydrazide derivatives has not been elucidated, the broader class of hydrazide compounds is thought to exert its antimicrobial effects through multiple pathways. One of the most cited mechanisms involves the inhibition of essential enzymes required for microbial survival.

Mechanism_of_Action cluster_cell Microbial Cell Enzyme Essential Microbial Enzyme (e.g., DNA Gyrase, InhA) Metabolic Disruption of Metabolic Pathways Enzyme->Metabolic DNA DNA Replication Inhibition Enzyme->DNA Compound 2-(2-Bromoanilino)acetohydrazide Derivative Compound->Enzyme Inhibition

Caption: A proposed mechanism of action for hydrazide-based antimicrobial agents.

Some hydrazide derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[1] By binding to this enzyme, the compounds can prevent the supercoiling of DNA, ultimately leading to cell death. Another potential target is mycolic acid synthesis in mycobacteria, a pathway inhibited by the well-known antitubercular drug isoniazid, which is also a hydrazide derivative.

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and allow for standardized comparison, we provide a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a sterile tube containing 5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the optimal temperature (e.g., 37°C for most bacteria, 30°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum) for each plate.

    • Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Experimental_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

While the direct evidence for the antimicrobial efficacy of 2-(2-Bromoanilino)acetohydrazide derivatives is currently limited, the analysis of structurally related compounds provides a strong rationale for their investigation as a new class of antimicrobial agents. The presence of the bromo-substituent and the acetohydrazide core are promising features for potent biological activity.

Future research should focus on the synthesis of a library of 2-(2-Bromoanilino)acetohydrazide derivatives with systematic variations in their substitution patterns. Comprehensive in vitro screening against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is essential to establish their antimicrobial spectrum and potency. Subsequent studies should aim to elucidate their precise mechanism of action, evaluate their cytotoxicity against mammalian cell lines, and assess their in vivo efficacy in animal models of infection. The insights gained from such a systematic approach will be invaluable in determining the true therapeutic potential of this promising class of compounds.

References

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - JOCPR. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (URL: [Link])

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME N'-(SUBSTITUTED BENZYLIDENE)-2-(7-BROMO-PHENYLQUINAZOLIN-4-YLOXY) ACETOHYDRAZIDE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (URL: [Link])

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC. (URL: [Link])

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Deriv
  • Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents - PubMed. (URL: [Link])

  • In vitro antimicrobial, anticancer evaluation, and in silico studies of mannopyranoside analogs against bacterial and fungal - Semantic Scholar. (URL: [Link])

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (URL: [Link])

Sources

Validation

A Comparative Guide to the Elemental Analysis (CHN) Validation for Synthesized 2-(2-Bromoanilino)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation and purity assessment of newly synthesized compounds is paramount. This guide provides an in-depth technical comparison of elemental analysis (CHN) with other key analytical techniques for the validation of 2-(2-Bromoanilino)acetohydrazide, a novel synthetic molecule. As Senior Application Scientists, our aim is to furnish you with not just procedural steps, but the underlying scientific rationale to empower your analytical choices and ensure the integrity of your research.

The Foundational Pillar: Elemental Analysis (CHN)

Elemental analysis, a cornerstone of chemical characterization, provides the empirical formula of a compound by determining the mass percentages of its constituent elements.[1] For organic compounds, the analysis of carbon (C), hydrogen (H), and nitrogen (N) is a fundamental checkpoint for purity and structural confirmation.[1] The technique is predicated on the complete combustion of a sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).[2][3]

Theoretical vs. Experimental: The Moment of Truth

The validation of a synthesized compound via elemental analysis hinges on the comparison between the theoretically calculated elemental composition and the experimentally obtained values. For our target molecule, 2-(2-Bromoanilino)acetohydrazide (C₈H₁₀BrN₃O), the theoretical values are:

  • Carbon (C): 39.20%

  • Hydrogen (H): 4.11%

  • Nitrogen (N): 17.14%

A crucial aspect of this validation is the generally accepted tolerance of ±0.4% between the theoretical and experimental values for each element in academic and industrial settings.[4] Deviations beyond this range may indicate the presence of impurities, residual solvents, or an incorrect molecular structure.[4][5]

ElementTheoretical %Experimental %Deviation %Pass/Fail (±0.4%)
Carbon (C)39.2039.15-0.05Pass
Hydrogen (H)4.114.15+0.04Pass
Nitrogen (N)17.1417.09-0.05Pass

Table 1: Illustrative Elemental Analysis Data for 2-(2-Bromoanilino)acetohydrazide.

Experimental Protocol: A Step-by-Step Guide to CHN Analysis

The following protocol outlines the key steps for performing elemental analysis on a sample of synthesized 2-(2-Bromoanilino)acetohydrazide.

1. Sample Preparation: The Critical First Step

  • Purity and Homogeneity: Ensure the sample is of the highest possible purity and is homogenous. Any impurities will lead to inaccurate results.[4] The sample should be a fine, uniform powder.[6]

  • Drying: The sample must be thoroughly dried to remove any residual solvents or moisture, which can significantly impact the hydrogen and carbon percentages.[4][7]

  • Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule using a microbalance.[2][8]

2. Instrumentation and Analysis

  • Instrument Setup: Utilize a calibrated CHN elemental analyzer. The instrument typically consists of a combustion furnace, a reduction furnace, and a gas chromatography system with a thermal conductivity detector (TCD).[2][3]

  • Combustion: The sample, enclosed in the tin capsule, is introduced into a high-temperature (around 900-1000°C) combustion furnace in the presence of a pulse of pure oxygen.[2][8] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction: The gaseous products then pass through a reduction furnace containing copper to convert the nitrogen oxides to dinitrogen gas (N₂).[3]

  • Separation and Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated using a gas chromatography column and detected by a thermal conductivity detector. The signal from the detector is proportional to the concentration of each gas.[2]

3. Data Analysis and Interpretation

  • The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.

  • Compare the experimental percentages to the theoretical values. As previously mentioned, a deviation of less than ±0.4% is generally considered acceptable for a pure compound.[4]

A Comparative Look: Elemental Analysis vs. Other Techniques

While elemental analysis is a powerful tool for confirming the empirical formula and assessing purity, it provides limited information about the specific arrangement of atoms within a molecule. Therefore, it is almost always used in conjunction with other analytical techniques for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution.[9] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

  • Strengths:

    • Provides detailed information about the molecular skeleton and the connectivity of atoms.

    • Can identify and quantify impurities.

    • Non-destructive.[9]

  • Weaknesses:

    • Requires a larger sample size compared to mass spectrometry.

    • May not be suitable for insoluble compounds.

    • Less sensitive than mass spectrometry.[10]

For 2-(2-Bromoanilino)acetohydrazide, ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the aromatic protons, the methylene group, the aniline N-H, and the hydrazide protons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and information about its fragmentation pattern, which can aid in structural elucidation.[9]

  • Strengths:

    • Extremely high sensitivity, requiring very small sample amounts.[9][10]

    • Provides the precise molecular weight, allowing for the determination of the molecular formula.

    • Fragmentation patterns can provide structural clues.

  • Weaknesses:

    • Isomer differentiation can be challenging.

    • Provides limited information about the 3D structure of the molecule.

For our target compound, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₁₀BrN₃O) by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Strengths:

    • Provides rapid and straightforward identification of key functional groups.

    • Non-destructive.

  • Weaknesses:

    • Provides limited information about the overall molecular structure.

    • Complex spectra can be difficult to interpret fully.

In the case of 2-(2-Bromoanilino)acetohydrazide, IR spectroscopy would be used to confirm the presence of N-H bonds (from the aniline and hydrazide groups), the C=O bond of the amide, and the aromatic C-H and C=C bonds.

Technique Information Provided Strengths Weaknesses Application for 2-(2-Bromoanilino)acetohydrazide
Elemental Analysis (CHN) Elemental composition (%C, %H, %N)High accuracy for purity assessment, confirms empirical formulaProvides no structural informationConfirms the ratio of C, H, and N atoms, essential for purity validation.
NMR Spectroscopy Detailed structural information, atom connectivityUnambiguous structure elucidation, non-destructiveLower sensitivity, requires soluble samplesConfirms the arrangement of protons and carbons in the molecule.
Mass Spectrometry Molecular weight, fragmentation patternsHigh sensitivity, provides molecular formulaLimited structural informationConfirms the exact molecular weight and molecular formula.
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for functional group identificationLimited structural informationConfirms the presence of key functional groups like N-H, C=O, and aromatic rings.

Table 2: Comparison of Analytical Techniques for the Validation of 2-(2-Bromoanilino)acetohydrazide.

Visualizing the Workflow: A Synergistic Approach

The validation of a newly synthesized compound is not a linear process but rather a synergistic interplay of multiple analytical techniques. The following diagram illustrates a logical workflow for the comprehensive validation of 2-(2-Bromoanilino)acetohydrazide.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_conclusion Conclusion Synthesis Synthesized 2-(2-Bromoanilino)acetohydrazide EA Elemental Analysis (CHN) Synthesis->EA Purity Check NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Formula IR IR Spectroscopy Synthesis->IR Functional Groups Validation Validated Structure & Purity EA->Validation NMR->Validation MS->Validation IR->Validation

A logical workflow for the comprehensive validation of a synthesized compound.

Troubleshooting Common Issues in Elemental Analysis

Even with meticulous sample preparation, discrepancies in elemental analysis results can occur. Here are some common issues and their potential causes:

  • Deviation in Carbon %: Incomplete combustion can lead to lower carbon values. For halogenated compounds like ours, specialized reagents may be needed in the combustion tube to trap the halogen and prevent interference.

  • Deviation in Hydrogen %: The most common cause of high hydrogen values is the presence of residual moisture or solvent in the sample. Thorough drying is critical.

  • Deviation in Nitrogen %: For nitrogen-rich compounds, incomplete conversion of nitrogen oxides to N₂ can lead to inaccurate results. Ensuring the reduction tube is functioning optimally is important.

Conclusion

The validation of a synthesized compound such as 2-(2-Bromoanilino)acetohydrazide is a multi-faceted process that relies on the convergence of data from several complementary analytical techniques. Elemental analysis serves as a fundamental and indispensable tool for confirming the empirical formula and assessing the purity of the compound with a high degree of accuracy. When integrated with the detailed structural insights from NMR spectroscopy, the precise molecular weight determination from mass spectrometry, and the functional group information from IR spectroscopy, a complete and unambiguous characterization of the synthesized molecule can be achieved. This rigorous, multi-technique approach is the bedrock of scientific integrity in chemical research and drug development.

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